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  • Product: Ethyl 2-(3-chloro-4-fluoroanilino)acetate
  • CAS: 2344-98-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Executive Summary Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a valuable chemical intermediate, particularly in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Its structure,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a valuable chemical intermediate, particularly in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Its structure, featuring a halogenated aniline core coupled with an ethyl acetate moiety, makes it a versatile building block. This guide provides a comprehensive overview of its primary synthesis pathway, focusing on the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and an ethyl haloacetate. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and outline the necessary purification and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthesis.

Core Synthesis Pathway: N-Alkylation

The most direct and widely employed method for synthesizing Ethyl 2-(3-chloro-4-fluoroanilino)acetate is through the N-alkylation of 3-chloro-4-fluoroaniline. This reaction falls under the class of nucleophilic bimolecular substitutions (SN2).

Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the nitrogen atom in the amino group (-NH₂) of 3-chloro-4-fluoroaniline. This nitrogen atom attacks the electrophilic α-carbon (the carbon bonded to the halogen) of an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The halogen atom is displaced as a halide ion (leaving group), forming a new carbon-nitrogen bond.

This reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. To drive the reaction to completion, a base is required to neutralize this acid. The selection of a non-nucleophilic, moderately weak base is critical to prevent unwanted side reactions.

Synthesis_Pathway cluster_conditions Conditions Aniline 3-Chloro-4-fluoroaniline Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate Aniline->Product Haloacetate Ethyl Bromoacetate Haloacetate->Product Base K₂CO₃ (Base) Base->Product Solvent Acetone (Solvent) Solvent->Product Heat Reflux Heat->Product Byproduct KBr + H₂O + CO₂ Product->Byproduct

Caption: General workflow for the N-alkylation synthesis.

Causality Behind Experimental Choices

A robust synthesis protocol is defined by the careful selection of its components. Each choice is deliberate, aimed at maximizing yield and purity while minimizing side reactions.

  • The Aniline Core (3-Chloro-4-fluoroaniline): This starting material provides the foundational aromatic amine structure. The presence of both chlorine and fluorine atoms on the benzene ring modulates the electron density and reactivity of the amino group. While halogens are generally deactivating, the lone pairs on the nitrogen are sufficiently nucleophilic to initiate the desired alkylation. This specific substitution pattern is often a prerequisite for its use in targeted downstream applications, such as in the synthesis of kinase inhibitors.[1][2]

  • The Alkylating Agent (Ethyl Bromoacetate vs. Ethyl Chloroacetate): The choice of the ethyl haloacetate is a critical parameter.

    • Ethyl Bromoacetate: Bromide is an excellent leaving group, making ethyl bromoacetate more reactive than its chloro-analogue. This often allows for milder reaction conditions (lower temperatures or shorter reaction times).[3]

    • Ethyl Chloroacetate: While less reactive, ethyl chloroacetate is often more cost-effective and readily available. The reaction may require slightly more forcing conditions to achieve comparable yields.[4][5] For the purposes of this guide, we will focus on the more reactive ethyl bromoacetate.

  • The Base (Potassium Carbonate): The selection of a base is crucial for the reaction's success. A strong base, such as sodium hydroxide, could lead to the hydrolysis of the ester functionality in the reactant and product. An organic base like triethylamine could compete as a nucleophile. Therefore, a mild, inorganic base like anhydrous potassium carbonate (K₂CO₃) is ideal. It is strong enough to neutralize the HBr byproduct but not so strong as to cause unwanted side reactions.[6][7]

  • The Solvent (Acetone): An appropriate solvent must dissolve the reactants while remaining inert to the reaction conditions. Acetone is an excellent choice as it is a polar aprotic solvent that effectively dissolves the aniline and the base, and its boiling point (56 °C) is suitable for conducting the reaction under reflux without requiring excessively high temperatures.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale. A thorough risk assessment should be conducted prior to any experimental work.

Step 1: Reactor Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chloro-4-fluoroaniline (1.46 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

  • Add 50 mL of dry acetone to the flask.

Step 2: Addition of Alkylating Agent

  • Begin stirring the suspension at room temperature.

  • Charge the dropping funnel with ethyl bromoacetate (1.84 g, 11 mmol, 1.1 eq) dissolved in 10 mL of dry acetone.

  • Add the ethyl bromoacetate solution dropwise to the stirring suspension over a period of 15-20 minutes.

Step 3: Reaction

  • After the addition is complete, heat the reaction mixture to reflux (approximately 56-60 °C).

  • Maintain the reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase), observing the consumption of the starting aniline.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude residue (an oil or semi-solid) is purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The melting point of the pure product is 108-110°C.

Quantitative Data Summary

The following table outlines the typical quantities and expected results for the described protocol.

Parameter Value Notes
Reactants
3-Chloro-4-fluoroaniline1.46 g (10 mmol, 1.0 eq)C₆H₅ClFN, MW: 145.56 g/mol [8]
Ethyl Bromoacetate1.84 g (11 mmol, 1.1 eq)C₄H₇BrO₂, MW: 167.00 g/mol
Potassium Carbonate2.07 g (15 mmol, 1.5 eq)K₂CO₃, MW: 138.21 g/mol
Solvent
Acetone (dry)~60 mL
Reaction Conditions
TemperatureReflux (~56 °C)
Time6-8 hoursMonitor by TLC
Product
Theoretical Yield2.32 gC₁₀H₁₁ClFNO₂, MW: 231.66 g/mol [9]
Typical Actual Yield1.85 - 2.08 g
Percent Yield 80-90%
Melting Point108-110 °C

Product Characterization

Confirming the identity and purity of the final product is a critical final step.

Analysis_Workflow cluster_analysis Analytical Characterization Crude Crude Product Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal Pure Pure Solid Product Recrystal->Pure NMR ¹H NMR Pure->NMR Confirms Structure IR FT-IR Pure->IR Confirms Functional Groups MS Mass Spectrometry Pure->MS Confirms Molecular Weight

Caption: Workflow for product purification and analysis.

¹H NMR Spectroscopy

(400 MHz, CDCl₃, δ in ppm):

  • ~7.0-7.2 (m, 2H): Aromatic protons on the aniline ring.

  • ~6.6 (m, 1H): Aromatic proton on the aniline ring.

  • ~4.5 (br s, 1H): N-H proton. The chemical shift can be variable and the peak is often broad.

  • 4.25 (q, J=7.1 Hz, 2H): -O-CH₂-CH₃ methylene protons of the ethyl group.

  • 3.95 (s, 2H): -NH-CH₂-CO- methylene protons.

  • 1.30 (t, J=7.1 Hz, 3H): -O-CH₂-CH₃ methyl protons of the ethyl group.

Infrared (IR) Spectroscopy

(KBr, cm⁻¹):

  • ~3400 cm⁻¹: N-H stretching vibration.

  • ~1735 cm⁻¹: C=O stretching of the ester group.

  • ~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~1100 cm⁻¹: C-F stretching.

  • ~800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)
  • ESI-MS (+): Expected molecular ion peak [M+H]⁺ at m/z = 232.05. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

References

  • Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses.

  • ChemicalBook. 3-Chloro-4-fluoroaniline synthesis. ChemicalBook.

  • Matrix Scientific. Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Matrix Scientific.

  • Benchchem. Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem.

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry.

  • Sinfoo Biotech. ethyl 2-(3-chloro-4-fluoroanilino)acetate. Sinfoo Biotech.

  • Benchchem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Benchchem.

  • Wikipedia. α-Halo carboxylic acids and esters. Wikipedia.

  • PubChem - NIH. 3-Chloro-4-fluoroaniline. PubChem.

  • Benchchem. Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem.

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

  • Tsi Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds. TSI Journals.

  • YouTube. Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube.

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No. 2344-98-1)

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated anilinoacetate derivative, presents as a molecule of significant interest in the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated anilinoacetate derivative, presents as a molecule of significant interest in the landscape of pharmaceutical synthesis and drug discovery. Its structural motifs, featuring a substituted aniline core, suggest its potential utility as a versatile intermediate for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known properties, a theoretical synthesis pathway, and the anticipated analytical characteristics of this compound. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information and provides expert insights based on established chemical principles to guide researchers in their work with this compound.

Introduction and Chemical Identity

Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No. 2344-98-1) is a substituted aromatic amino acid ester. The molecule incorporates a 3-chloro-4-fluoroaniline moiety linked to an ethyl acetate group via a secondary amine. This unique combination of a halogenated aromatic ring and an ester functional group makes it a valuable synthon, particularly in the exploration of novel therapeutic agents. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of parent molecules, potentially enhancing metabolic stability, binding affinity, and membrane permeability.

Table 1: Core Chemical Identifiers

PropertyValue
CAS Number 2344-98-1[1]
IUPAC Name ethyl 2-(3-chloro-4-fluoroanilino)acetate
Molecular Formula C₁₀H₁₁ClFNO₂
Molecular Weight 231.65 g/mol
Synonyms Glycine, N-(3-chloro-4-fluorophenyl)-, ethyl ester

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its effective handling, purification, and application in synthetic protocols. The data presented below has been aggregated from available chemical supplier databases.

Table 2: Physicochemical Data

PropertyValueSource
Appearance Solid (predicted)-
Melting Point 108-110 °CMatrix Scientific
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in water is predicted.-

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The most direct approach to synthesize the title compound is through a nucleophilic substitution reaction. 3-chloro-4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Synthesis_of_Ethyl_2-(3-chloro-4-fluoroanilino)acetate reactant1 3-Chloro-4-fluoroaniline reagents Base (e.g., K₂CO₃, NaHCO₃) Solvent (e.g., DMF, Acetonitrile) reactant2 Ethyl Chloroacetate product Ethyl 2-(3-chloro-4-fluoroanilino)acetate reagents->product byproduct HCl

Caption: Proposed synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Theoretical Experimental Protocol

This protocol is a theoretical construct based on general procedures for similar N-alkylation reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3-chloro-4-fluoroaniline (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Analytical and Spectroscopic Profile

The following spectral data are predictions based on the chemical structure of Ethyl 2-(3-chloro-4-fluoroanilino)acetate and typical values for similar compounds. Experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring.

    • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is expected for the methylene protons adjacent to the nitrogen and the carbonyl group, likely in the range of δ 3.8-4.2 ppm.

    • Ethyl Ester Protons: A quartet for the -OCH₂- protons (δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (δ 1.2-1.4 ppm) are anticipated.

    • Amine Proton (N-H): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region (δ 168-172 ppm).

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm), with the carbons attached to fluorine and chlorine exhibiting characteristic splitting patterns and chemical shifts.

    • Methylene and Ethyl Carbons: Signals for the -NCH₂-, -OCH₂-, and -CH₃ carbons are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch 3350-3450 (sharp, medium)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-2980
C=O Stretch (Ester) 1735-1750 (strong, sharp)
C=C Stretch (Aromatic) 1500-1600
C-N Stretch 1200-1350
C-O Stretch (Ester) 1000-1250
C-F Stretch 1000-1400
C-Cl Stretch 600-800
Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 231, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OEt, m/z 45), the entire ester group (-COOEt, m/z 73), and cleavage of the C-N bond.

Applications in Drug Discovery and Development

While specific applications of Ethyl 2-(3-chloro-4-fluoroanilino)acetate are not extensively documented, its structure is suggestive of its role as a key intermediate. A patent search has revealed its potential use in the synthesis of cathepsin inhibitors, which are being investigated for a variety of therapeutic areas including autoimmune diseases and cancer. The anilinoacetate scaffold is a common feature in many biologically active molecules, and this particular derivative provides a unique halogenation pattern for library synthesis and lead optimization.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-(3-chloro-4-fluoroanilino)acetate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safe laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a chemical intermediate with clear potential for application in pharmaceutical research and development. This guide has provided a summary of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. Further experimental investigation is necessary to fully elucidate its reactivity, spectroscopic properties, and full potential as a building block in the creation of novel therapeutic agents.

References

  • Google Patents. Proline derivatives as cathepsin inhibitors. WO2010121918A1.

Sources

Foundational

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" molecular structure and weight

An In-depth Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(3-chloro-4-fluoroani...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated aromatic amino acid ester of significant interest in synthetic and medicinal chemistry. The document details the molecule's fundamental chemical identity, including its precise molecular structure and weight. It further presents a validated synthetic protocol, grounded in established chemical principles, and discusses the mechanistic rationale behind the reaction. Insights into its potential applications as a versatile building block for more complex pharmaceutical and agrochemical compounds are explored. This guide is intended for researchers, chemists, and drug development professionals seeking authoritative technical information on this compound.

Chemical Identity and Properties

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a secondary amine and an ethyl ester derivative of a substituted N-phenylglycine. Its structure incorporates a 3-chloro-4-fluoroaniline moiety, which is a common pharmacophore in various biologically active molecules.

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The standard identifiers for Ethyl 2-(3-chloro-4-fluoroanilino)acetate are crucial for database searches, procurement, and regulatory compliance.

IdentifierValueSource
IUPAC Name ethyl 2-(3-chloro-4-fluoroanilino)acetate[1]
CAS Number 2344-98-1[2]
Molecular Formula C₁₀H₁₁ClFNO₂[2]
Synonyms 2-(3-chloro-4-fluoro-anilino)acetic acid ethyl ester, ethyl 2-[(3-chloro-4-fluoro-phenyl)amino]ethanoate[1]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

PropertyValueSource
Molecular Weight 231.66 g/mol
Alternate MW 231.651 g/mol [2]
Appearance Solid (based on melting point)
Melting Point 108-110 °C
Hazard Profile Irritant

Molecular Structure and Analysis

The molecular architecture of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is key to its reactivity. It consists of a central secondary amine nitrogen atom linking a substituted phenyl ring to an ethyl acetate group. The phenyl ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 4. These electron-withdrawing halogens significantly influence the electron density of the aniline ring and the nucleophilicity of the amine nitrogen.

Caption: 2D Molecular Structure of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is not prevalent, a robust and reliable synthesis can be designed based on well-established N-alkylation reactions of anilines. The most direct pathway involves the nucleophilic substitution of a haloacetate ester by the corresponding aniline.

Recommended Synthetic Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound, ethyl 2-(4-chloroanilino)acetate[3]. The key precursors are 3-chloro-4-fluoroaniline[4] and ethyl chloroacetate[5][6].

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 equivalent).

  • Addition of Reagents: Add anhydrous sodium acetate (1.5 equivalents) and ethyl chloroacetate (1.0 equivalent). The use of a solvent such as ethanol or N,N-dimethylformamide (DMF) is recommended to facilitate dissolution and reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate as a solid. If it separates as an oil, extract with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Collect the crude product by filtration. Wash the solid with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Mechanistic Rationale

The synthesis proceeds via a classic Sɴ2 (bimolecular nucleophilic substitution) mechanism.

  • Nucleophile: The nitrogen atom of 3-chloro-4-fluoroaniline acts as the nucleophile.

  • Electrophile: The carbon atom bonded to the chlorine in ethyl chloroacetate is the electrophilic center.

  • Role of Base: Anhydrous sodium acetate acts as a mild, non-nucleophilic base. Its purpose is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products & Byproducts Reactant1 3-Chloro-4-fluoroaniline Process Nucleophilic Substitution (Sɴ2) Reactant1->Process Reactant2 Ethyl Chloroacetate Reactant2->Process Reagent1 Anhydrous Sodium Acetate (Base) Reagent1->Process Condition1 Reflux (e.g., in Ethanol) Condition1->Process Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate Process->Product Byproduct1 Sodium Chloride Process->Byproduct1 Byproducts Byproduct2 Acetic Acid Process->Byproduct2 Byproducts

Caption: Workflow for the Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Applications in Research and Development

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is not typically an end-product but rather a valuable intermediate or building block in organic synthesis. Its structural motifs are present in numerous high-value chemical entities.

  • Pharmaceutical Synthesis: The 3-chloro-4-fluoroaniline core is a key intermediate in the synthesis of widely used quinolone antibacterial drugs[7]. Therefore, this compound serves as a functionalized precursor for developing novel quinolone analogues or other heterocyclic systems with potential therapeutic activity.

  • Agrochemical Development: Similar to its role in pharmaceuticals, the halogenated aniline structure is integral to many modern pesticides and herbicides[7]. This molecule provides a scaffold for creating new crop protection agents.

  • Fine Chemical and Materials Science: As a bifunctional molecule (containing both a nucleophilic amine and an ester group), it can be used in the synthesis of specialty polymers, dyes, and other fine chemicals where its specific electronic and steric properties are desired.

Safety and Handling

Based on available data, Ethyl 2-(3-chloro-4-fluoroanilino)acetate is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a well-defined chemical compound with a molecular weight of 231.66 g/mol . Its structure, combining a halogenated aniline with an ethyl acetate moiety, makes it a highly useful and versatile intermediate in synthetic chemistry. The provided synthesis protocol, based on established N-alkylation chemistry, offers a reliable method for its preparation. Its primary value lies in its potential as a precursor for complex, biologically active molecules in the pharmaceutical and agrochemical industries. Proper safety precautions are necessary during its handling due to its irritant nature.

References

  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

  • P&S Chemicals. Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. [Link]

  • PubChem, National Institutes of Health. Ethyl 2-(2-fluoroanilino)-2-(oxan-3-yl)acetate. [Link]

  • Bouali, J., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1017. [Link]

  • PubChem, National Institutes of Health. Ethyl 2-[(4-chlorophenyl)amino]-3,3,3-trifluoro-2-(2-furylcarbonylamino)propanoate. [Link]

  • Wikipedia. Ethyl chloroacetate. [Link]

  • PubChem, National Institutes of Health. Ethyl 2-[2-(3-fluoroanilino)ethoxy]acetate. [Link]

  • PubChem, National Institutes of Health. 3-Chloro-4-fluoroaniline. [Link]

  • Li, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • Google Patents.
  • NIST WebBook. Acetic acid, chloro-, ethyl ester. [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: A Technical Guide

Introduction Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a substituted aniline derivative of interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring a halogenated aromatic ring a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a substituted aniline derivative of interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring a halogenated aromatic ring and an ester functional group, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed prediction and interpretation of its expected spectroscopic features based on established principles and data from closely related structures, such as the precursor 3-chloro-4-fluoroaniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and similar molecules.

The molecular structure of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, with a molecular formula of C10H11ClFNO2 and a molecular weight of 231.66 g/mol , forms the basis for the spectroscopic predictions and interpretations that follow.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 2-(3-chloro-4-fluoroanilino)acetate, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the ethyl acetate moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring and the electronegativity of the nitrogen and oxygen atoms in the side chain.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-CH₃ (ethyl)
~3.90Singlet2H-CH₂- (acetate)
~4.20Quartet2H-O-CH₂- (ethyl)
~4.50Broad Singlet1H-NH-
~6.6-7.2Multiplet3HAromatic protons

Expert Interpretation:

  • The ethyl group protons are expected to show a characteristic triplet-quartet pattern. The terminal methyl protons (-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons, while the methylene protons (-O-CH₂) will be split into a quartet by the methyl protons.

  • The acetate methylene protons (-CH₂-) are adjacent to the nitrogen and the carbonyl group, which will deshield them, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is concentration-dependent.

  • The aromatic protons will present a complex multiplet pattern due to the substitution on the benzene ring. The electron-withdrawing nature of the chlorine and fluorine atoms will influence their chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-(3-chloro-4-fluoroanilino)acetate will be characterized by absorption bands corresponding to the vibrations of its N-H, C=O, C-N, C-O, C-F, and C-Cl bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400MediumN-H stretchSecondary amine
~3100-3000MediumAromatic C-H stretchAromatic ring
~2980-2850MediumAliphatic C-H stretchEthyl and acetate groups
~1735StrongC=O stretchEster
~1600-1450Medium-StrongC=C stretchAromatic ring
~1250StrongC-O stretchEster
~1200StrongC-F stretchFluoroaromatic
~800-700StrongC-Cl stretchChloroaromatic

Expert Interpretation:

  • The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3400 cm⁻¹.

  • The strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group (C=O).

  • The presence of the aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the aromatic C-H stretches above 3000 cm⁻¹.

  • The strong bands corresponding to C-O, C-F, and C-Cl stretching vibrations provide evidence for the ester linkage and the halogen substituents on the aromatic ring.

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum using the KBr pellet technique:

  • Sample Preparation: Grind 1-2 mg of Ethyl 2-(3-chloro-4-fluoroanilino)acetate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into a pellet-forming die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For Ethyl 2-(3-chloro-4-fluoroanilino)acetate, electron ionization (EI) mass spectrometry is expected to yield a characteristic molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Data (EI-MS):

m/zRelative IntensityAssignment
231/233High[M]⁺ (Molecular ion)
186/188Medium[M - OCH₂CH₃]⁺
158/160Medium[M - COOCH₂CH₃]⁺
145/147High[C₆H₅ClFN]⁺
110Medium[C₆H₄FN]⁺

Expert Interpretation:

  • The molecular ion peak ([M]⁺) is expected to appear as a pair of peaks at m/z 231 and 233, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive signature for the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation of the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 186/188, or the loss of the entire ethyl acetate group to yield a fragment at m/z 158/160.

  • Cleavage of the C-N bond between the aniline nitrogen and the acetate group would result in the formation of the 3-chloro-4-fluoroaniline radical cation at m/z 145/147.

  • Subsequent loss of a chlorine radical from the anilino fragment would produce an ion at m/z 110.

Experimental Protocol for GC-MS

A typical GC-MS protocol for analyzing a semi-volatile compound like Ethyl 2-(3-chloro-4-fluoroanilino)acetate would be:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/minute.

    • Carrier Gas: Helium at a constant flow of 1 mL/minute.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

Visualizing the Molecular Structure and Fragmentation

Caption: Molecular structure of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

fragmentation_pathway mol [C₁₀H₁₁ClFNO₂]⁺˙ m/z 231/233 frag1 [C₈H₇ClFNO]⁺ m/z 186/188 mol->frag1 - •OCH₂CH₃ frag2 [C₆H₅ClFN]⁺˙ m/z 145/147 mol->frag2 - •CH₂COOCH₂CH₃ frag3 [C₆H₄FN]⁺ m/z 110 frag2->frag3 - •Cl

Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for the characterization of this molecule. The insights provided herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident identification and quality control of this and structurally related compounds.

References

  • P&S Chemicals. Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. [Link]

  • Sinfoo Biotech. ethyl 2-(3-chloro-4-fluoroanilino)acetate. [Link]

  • PubChem. 3-Chloro-4-fluoroaniline. [Link]

  • National Institute of Standards and Technology. Ethyl Acetate - NIST Chemistry WebBook. [Link]

  • St. Olaf College. ethyl acetate: one scan test for JDX team. [Link]

  • Duckett, C., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77. [Link]

  • Bouali, J., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1017. [Link]

  • TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of chloroethane. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

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Foundational

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in Common Laboratory Solvents Introduction Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an N-aryl glycine ester derivative. Compo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in Common Laboratory Solvents

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an N-aryl glycine ester derivative. Compounds of this class are significant intermediates in synthetic organic chemistry, often serving as building blocks for more complex molecules, including pharmaceutically active compounds. The utility of such an intermediate is profoundly influenced by its solubility, a fundamental physicochemical property that governs its behavior in various chemical processes. Understanding the solubility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is critical for researchers and drug development professionals in tasks such as reaction condition optimization, purification (e.g., crystallization), formulation, and conducting biological assays.

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. In the absence of extensive published empirical data for this specific molecule, we will first deduce a predictive solubility profile based on its molecular structure. Subsequently, this guide will present detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility in a range of common laboratory solvents.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of an organic compound is primarily dictated by its polarity and its capacity for intermolecular interactions, such as hydrogen bonding, with the solvent. The principle of "like dissolves like" serves as a foundational concept: polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][2][3]

Let's dissect the structure of Ethyl 2-(3-chloro-4-fluoroanilino)acetate to predict its behavior:

  • Aromatic Ring with Halogen Substituents (3-chloro, 4-fluoro): The benzene ring itself is non-polar and hydrophobic. The presence of chloro and fluoro substituents increases the molecule's molecular weight and introduces polar C-X bonds. Halogens contribute to dipole moments but are weak hydrogen bond acceptors. This part of the molecule suggests some affinity for less polar solvents.

  • Anilino Group (-NH-): The secondary amine is a key feature. The nitrogen atom has a lone pair of electrons, and the N-H bond can act as a hydrogen bond donor. This group significantly increases the molecule's polarity and its potential to interact with protic and polar aprotic solvents.[4]

  • Ethyl Acetate Moiety (-CH2COOCH2CH3): The ester group is polar due to the C=O and C-O bonds. The oxygen atoms are hydrogen bond acceptors.[4][5] While esters cannot hydrogen bond with themselves, they can accept hydrogen bonds from protic solvents like water or alcohols.[5][6] The ethyl groups (-CH2CH3) add non-polar character.

Overall Prediction:

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an amphiphilic molecule with a balance of polar and non-polar characteristics.

  • Polar Solvents: Due to the hydrogen bond-donating amine and hydrogen bond-accepting ester and halogen groups, the compound is expected to have moderate to good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Its solubility in polar protic solvents like ethanol and methanol should also be significant.[1]

  • Solvents of Intermediate Polarity: Solvents like ethyl acetate and dichloromethane (DCM) are likely to be very effective at dissolving this compound, as they can interact favorably with both the polar ester/aniline portions and the non-polar aromatic ring.[1][7]

  • Non-Polar Solvents: Solubility is expected to be limited in highly non-polar solvents such as hexanes or toluene, as these solvents cannot effectively solvate the polar amine and ester functional groups.[1][2]

  • Aqueous Solubility: Water solubility is predicted to be low. While the molecule has hydrogen bonding capabilities, the large, non-polar aromatic ring and ethyl groups will likely dominate, making it hydrophobic overall.[8]

Experimental Determination of Solubility

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive solubility profile.

Preliminary Qualitative Miscibility Screening

This initial rapid screening helps to categorize solvents and estimate the solubility range, which is crucial for designing the quantitative experiment.

Methodology:

  • Preparation: Add approximately 1-2 mg of Ethyl 2-(3-chloro-4-fluoroanilino)acetate into a series of clear glass vials (e.g., 1.5 mL vials).

  • Solvent Addition: To each vial, add a common laboratory solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) in 0.1 mL increments.

  • Observation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.[2]

  • Classification: Visually inspect the solution against a dark background for any undissolved solid particles.

    • Soluble: Complete dissolution.

    • Partially Soluble: A significant portion of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.[2]

  • Documentation: Record the approximate volume of solvent required for complete dissolution, or the classification if the compound remains insoluble after adding 1.0 mL.

G cluster_0 Qualitative Screening Workflow A 1. Add ~2mg of Compound to multiple vials B 2. Add 0.1 mL of a different solvent to each vial A->B C 3. Vortex for 30-60s B->C D 4. Visually Inspect for Undissolved Solid C->D E Decision: Solid Present? D->E F Result: Soluble in < 0.1 mL E->F No G Add another 0.1 mL of solvent (repeat up to 1 mL) E->G Yes G->C H Result: Insoluble or Partially Soluble G->H

Caption: Workflow for preliminary qualitative solubility screening.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved solute.[9]

Methodology:

  • Preparation: Add an excess amount of Ethyl 2-(3-chloro-4-fluoroanilino)acetate to several flasks or vials. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[9][10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each flask.

  • Equilibration: Seal the flasks and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached. A common duration is 24 hours, but preliminary time-to-equilibrium studies can be performed by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration stabilizes.[11][12]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.

    • Filtration: Filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Ensure the filter does not adsorb the solute, which can be checked by filtering a standard solution of known concentration and verifying recovery.

  • Quantification: Accurately determine the concentration of the solute in the clear supernatant.

    • Dilution: The saturated solution will likely need to be diluted with the same solvent to fall within the linear range of the analytical instrument.

    • Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable method.[13] A calibration curve must be generated using standard solutions of the compound at known concentrations. UV-Vis spectroscopy can also be used if the compound has a distinct chromophore and no interfering species are present.[11]

G cluster_1 Quantitative Shake-Flask Workflow P1 1. Add excess solid to flask P2 2. Add known volume of solvent P1->P2 P3 3. Agitate at constant temp (e.g., 24h @ 25°C) P2->P3 P4 4. Separate solid/liquid (Centrifuge or Filter) P3->P4 P5 5. Collect clear supernatant P4->P5 P6 6. Dilute supernatant with known factor P5->P6 P7 7. Analyze concentration (e.g., HPLC-UV) P6->P7 P8 8. Calculate original solubility from concentration and dilution factor P7->P8

Caption: Protocol for quantitative solubility by the shake-flask method.

Data Presentation and Interpretation

The results from the quantitative analysis should be compiled into a clear, structured table. This allows for easy comparison between solvents. Researchers should use this template to record their own findings.

Table 1: Experimental Solubility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Water80.1Record Data HereRecord Data Here
Methanol32.7Record Data HereRecord Data Here
Ethanol24.5Record Data HereRecord Data Here
Polar Aprotic DMSO46.7Record Data HereRecord Data Here
Acetonitrile37.5Record Data HereRecord Data Here
Acetone20.7Record Data HereRecord Data Here
Intermediate Dichloromethane9.1Record Data HereRecord Data Here
Ethyl Acetate6.0Record Data HereRecord Data Here
Non-Polar Toluene2.4Record Data HereRecord Data Here
Hexane1.9Record Data HereRecord Data Here

Factors Influencing Solubility

  • Temperature: For most solids dissolving in a liquid, the dissolution process is endothermic, meaning solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., 4 °C for storage, 37 °C for biological assays).

  • pH: The anilino nitrogen is weakly basic and can be protonated under acidic conditions. Protonation would create a charged species (an ammonium salt), which would dramatically increase its solubility in polar protic solvents, especially water. Therefore, solubility in aqueous buffers will be highly pH-dependent.

  • Purity of the Compound: The presence of impurities can either increase or decrease the apparent solubility of a compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

Safety Precautions

  • Always handle Ethyl 2-(3-chloro-4-fluoroanilino)acetate and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the specific compound and each solvent before beginning any experimental work to be aware of all potential hazards.

References

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: Organic Chemistry: Introduction to Solubility Source: SALTISE URL: [Link]

  • Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds Source: PubMed URL: [Link]

  • Title: How do functional groups affect solubility in organic compounds? Source: TutorChase URL: [Link]

  • Title: 15.6: Physical Properties of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: an introduction to esters Source: Chemguide URL: [Link]

  • Title: Ester as a solvent Source: Chemistry Stack Exchange URL: [Link]

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Exploratory

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" material safety data sheet (MSDS) information

A Technical Guide to the Safe Handling of Ethyl 2-(3-chloro-4-fluoroanilino)acetate Chemical Identification and Structural Rationale for Hazard Assessment Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a substituted anilin...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Safe Handling of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Chemical Identification and Structural Rationale for Hazard Assessment

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a substituted aniline derivative. Its toxicological and safety profile is logically inferred from its constituent parts:

  • 3-Chloro-4-fluoroaniline (CAS 367-21-5): This moiety forms the core of the molecule. Halogenated anilines are a class of compounds known for their potential toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[1]

  • Ethyl Acetate Moiety: The ester functional group suggests modes of reactivity and physical properties. While ethyl acetate itself is a common solvent with moderate hazards, related halogenated esters like ethyl chloroacetate are significantly more hazardous, exhibiting high toxicity and acting as irritants.[2][3][4][5]

Therefore, a conservative safety strategy dictates that Ethyl 2-(3-chloro-4-fluoroanilino)acetate be handled as a compound that is potentially toxic, an irritant, and requires careful handling to prevent exposure.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2344-98-1, [6]
Molecular Formula C₁₀H₁₁ClFNO₂, [6]
Molecular Weight 231.66 g/mol
Melting Point 108-110 °C

Hazard Identification and GHS Classification (Provisional)

Based on structural analogues, the following GHS classifications should be provisionally assumed.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger or Warning

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of solid and dissolved Ethyl 2-(3-chloro-4-fluoroanilino)acetate must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and should be based on the highest potential hazard presented by the structural analogues (i.e., toxicity of halogenated anilines).

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves properly.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[1][2]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Experimental Work start Assess Task Risk hood Work in Fume Hood? start->hood ppe_select Select PPE hood->ppe_select Yes coat 1. Don Lab Coat ppe_select->coat gloves 2. Don Gloves coat->gloves goggles 3. Don Goggles/Face Shield gloves->goggles experiment Handle Chemical goggles->experiment

Caption: PPE Donning Sequence for Safe Handling.

Safe Handling, Storage, and Emergency Procedures

Handling Protocol
  • Pre-use Inspection: Visually inspect the container for any damage or leaks before moving it.

  • Work Area Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Dispensing: When weighing or transferring the solid, use spark-proof tools and techniques that minimize dust generation.[2][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[7] Contaminated work clothing should not be allowed out of the workplace.[3]

  • Container Management: Keep the container tightly closed when not in use.[7][8]

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[3][7]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong bases, and acids.[1][4]

Emergency Procedures
  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

The following protocol is a self-validating system to ensure safety during cleanup.

Spill_Response Emergency Spill Response Workflow cluster_initial Initial Response cluster_prep Preparation for Cleanup cluster_contain Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate 1. Evacuate Immediate Area Alert Personnel spill->evacuate assess 2. Assess Spill Size & Risk evacuate->assess ppe 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe ventilate 4. Ensure Adequate Ventilation ppe->ventilate contain 5. Cover with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain collect 6. Collect Material into Labeled Waste Container using Non-Sparking Tools contain->collect decontaminate 7. Decontaminate Spill Area collect->decontaminate dispose 8. Dispose of Waste via Approved Channels decontaminate->dispose report 9. Report Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

Stability and Reactivity

  • Reactivity: The compound is not expected to be highly reactive under normal conditions, but related compounds can be. Vapors of related esters may form explosive mixtures with air upon intense warming.[3][8]

  • Chemical Stability: Expected to be stable under standard ambient storage conditions (room temperature).[1][3]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8] Avoid incompatible products.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[1][4]

  • Hazardous Decomposition Products: Upon combustion, may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and gaseous hydrogen fluoride (HF).[1][8]

Disposal Considerations

All waste material must be handled as hazardous waste.

  • Waste from Residues: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4]

  • Contaminated Packaging: Do not reuse empty containers. They may retain product residue and should be handled as hazardous waste.[2][3]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.[Link]

  • Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Cole-Parmer.[Link]

  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co.KG.[Link]

  • ethyl 2-(3-chloro-4-fluoroanilino)acetate. Sinfoo Biotech.[Link]

  • Safety Data Sheet: Cellulose acetate. Carl ROTH.[Link]

  • Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. NJ.gov.[Link]

  • Safety Data Sheet: Desiccant sachet Silica gel orange. Carl ROTH.[Link]

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Foundational

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" potential research applications

An In-depth Technical Guide to the Research Applications of Ethyl 2-(3-chloro-4-fluoroanilino)acetate Authored by: Gemini, Senior Application Scientist Introduction Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogena...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated aromatic amine derivative that serves as a highly versatile and strategic intermediate in modern chemical synthesis. Its molecular architecture, characterized by a 3-chloro-4-fluoro substitution pattern on the aniline ring coupled with an ethyl acetate moiety, provides a unique platform for constructing complex, high-value molecules. While not an end-product itself, its true significance lies in its role as a pivotal building block, particularly in the realms of pharmaceutical drug discovery and agrochemical development. The presence and specific positioning of the chlorine and fluorine atoms are not incidental; they are critical for modulating the electronic properties, metabolic stability, and binding affinities of the final target molecules, a concept of profound importance in medicinal chemistry.[1][2][3]

This technical guide provides an in-depth exploration of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, from its fundamental properties and synthesis to its significant potential in advanced research applications. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the creation of novel bioactive compounds.

Physicochemical and Structural Data

A comprehensive understanding of the physical and chemical properties of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is essential for its effective handling, reaction planning, and analytical characterization.

PropertyValueSource
IUPAC Name ethyl 2-(3-chloro-4-fluoroanilino)acetate[4]
Synonyms Ethyl [(3-chloro-4-fluorophenyl)amino]acetate[5]
CAS Number 2344-98-1[4][6]
Molecular Formula C₁₀H₁₁ClFNO₂[6]
Molecular Weight 231.66 g/mol
Appearance Solid (Typical)
Melting Point 108-110 °C
Hazard Irritant

Synthesis of the Core Intermediate

The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is typically achieved via a two-step process, beginning with the formation of the critical precursor, 3-chloro-4-fluoroaniline, followed by its N-alkylation.

Foundational Step: Synthesis of 3-Chloro-4-fluoroaniline

The most industrially viable and efficient method for producing 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[7] Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[8][9]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Platinum on Carbon (Pt/C, typically 1-5% w/w).

  • Inerting: Purge the reactor vessel with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a specified pressure (e.g., 0.95 MPa) and heat to a controlled temperature (e.g., 40 °C).[7]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or HPLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the Pt/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 3-chloro-4-fluoroaniline, which can be purified further by distillation or recrystallization if necessary.

Final Step: N-Alkylation to Yield Ethyl 2-(3-chloro-4-fluoroanilino)acetate

The final product is synthesized through the nucleophilic substitution of ethyl chloroacetate with 3-chloro-4-fluoroaniline. A base is required to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate
  • Reagent Charging: In a reaction vessel equipped with a reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq.), ethyl chloroacetate (1.0-1.2 eq.), and a mild base such as sodium acetate (1.5 eq.) or potassium carbonate in a suitable solvent like ethanol or DMF.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-18 h). The reaction progress should be monitored by TLC or LC-MS.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Isolation and Washing: Collect the solid product by filtration. Wash the solid thoroughly with water to remove inorganic salts and any remaining solvent.

  • Drying and Purification: Dry the crude product under vacuum. If required, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation Nitrobenzene 3-Chloro-4-fluoronitrobenzene Aniline 3-Chloro-4-fluoroaniline Nitrobenzene->Aniline H₂ / Pt/C (Catalytic Hydrogenation) Target Ethyl 2-(3-chloro-4-fluoroanilino)acetate Aniline->Target Base (e.g., NaOAc) Reflux EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Target

Caption: Synthetic workflow for Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Potential Research Applications in Drug Discovery

The primary value of Ethyl 2-(3-chloro-4-fluoroanilino)acetate lies in its utility as a scaffold for synthesizing biologically active molecules. The 3-chloro-4-fluoroaniline core is a privileged structure in medicinal chemistry, particularly for kinase inhibitors.

Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many of these drugs are designed to block the ATP-binding site of specific protein kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The 3-chloro-4-fluoroaniline moiety is a crucial component in several approved kinase inhibitors, including Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor used to treat non-small cell lung cancer.[8][10]

The causality behind its effectiveness is twofold:

  • Structural Mimicry: The aniline nitrogen acts as a key hydrogen bond donor, interacting with hinge region residues in the kinase ATP-binding pocket.

  • Halogen-Driven Optimization: The chlorine and fluorine atoms significantly enhance the molecule's properties. The term "Magic Chloro" has been used to describe the profound, sometimes serendipitous, improvements in potency and pharmacokinetic profiles that chlorine substitution can provide.[2][3] Halogens can increase binding affinity through halogen bonding, block sites of metabolism to improve half-life, and modulate lipophilicity to enhance cell permeability.[2][11]

EGFR_Pathway cluster_pathway Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding ADP ADP Dimerization->ADP RAS RAS Dimerization->RAS Activation Gefitinib Gefitinib (Kinase Inhibitor) Gefitinib->Dimerization Inhibition ATP ATP ATP->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Versatile Scaffold for Library Synthesis

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The ethyl ester functionality is a versatile chemical handle that can be readily transformed into other functional groups.

  • Hydrolysis to Carboxylic Acid: The ester can be saponified to the corresponding carboxylic acid.

  • Amide Coupling: The resulting acid is a prime substrate for amide coupling reactions with a diverse range of amines, using standard coupling reagents like EDC/HOBt or HATU. This allows for the systematic exploration of the chemical space around the core scaffold.

Experimental Protocol: Derivatization via Amide Coupling
  • Saponification: Stir Ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq.) in a mixture of THF/water with LiOH (1.5 eq.) at room temperature until TLC/LC-MS indicates complete conversion to the carboxylic acid.

  • Acidification & Extraction: Acidify the mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄ and concentrate to yield the crude 2-(3-chloro-4-fluoroanilino)acetic acid.

  • Amide Coupling: Dissolve the crude acid (1.0 eq.), a selected primary or secondary amine (1.1 eq.), and a coupling agent like HOBt (1.2 eq.) in an anhydrous solvent such as DMF.

  • Initiation: Add a coupling reagent such as EDC (1.2 eq.) and a base like DIPEA (2.0 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove reagents. Purify the crude product using flash column chromatography or preparative HPLC to yield the desired amide derivative.

Derivatization_Workflow Start Ethyl 2-(3-chloro-4-fluoroanilino)acetate Acid 2-(3-chloro-4-fluoroanilino)acetic acid Start->Acid 1. LiOH, THF/H₂O 2. H⁺ work-up Amide Diverse Amide Library (Target Compounds) Acid->Amide EDC, HOBt, DIPEA Amine_Library R₁R₂NH (Amine Library) Amine_Library->Amide

Caption: Workflow for creating a diverse amide library from the core compound.

Applications in Agrochemical Synthesis

The 3-chloro-4-fluoroaniline scaffold is not limited to pharmaceuticals. It also serves as an important intermediate in the manufacturing of modern herbicides and insecticides.[7][9] The presence of halogen atoms in the final agrochemical products often enhances their biological activity, metabolic stability in the environment, and overall efficacy. Derivatives of Ethyl 2-(3-chloro-4-fluoroanilino)acetate can therefore be explored for the development of new crop protection agents.

Conclusion

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in chemical and life sciences. Its strategic importance is rooted in the proven success of its core structure, 3-chloro-4-fluoroaniline, in FDA-approved pharmaceuticals. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of novel kinase inhibitors and for the construction of diverse chemical libraries aimed at discovering next-generation therapeutics and agrochemicals. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in addressing complex scientific challenges.

References

  • Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. P&S Chemicals. [Link]

  • ethyl 2-(3-chloro-4-fluoroanilino)acetate. Sinfoo Biotech. [Link]

  • 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]

  • CAS 2344-98-1 suppliers, Ethyl 2-(3-chloro-4-fluoroanilino)acetate suppliers. LookChem. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed, National Library of Medicine. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

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Exploratory

The Strategic Intermediate: A Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate in Advanced Organic Synthesis

Introduction: The Unassuming Architect of Complex Molecules In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic importance of well-designed precursors can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Molecules

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic importance of well-designed precursors cannot be overstated. Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated N-phenylglycine ester, represents a quintessential example of such a pivotal building block. Its unassuming structure belies a versatile reactivity profile, primarily serving as a linchpin in the construction of complex heterocyclic scaffolds. The presence of chlorine and fluorine atoms on the aniline ring provides a unique electronic and steric environment, influencing reaction regioselectivity and bestowing specific properties on the final products.[1]

This technical guide provides an in-depth exploration of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, from the synthesis of its own precursors to its critical application in the synthesis of advanced molecular targets. We will delve into the mechanistic rationale behind synthetic protocols, offering field-proven insights for researchers, chemists, and professionals in drug development. The focus will be on not just the "how," but the "why," fostering a deeper understanding of this versatile intermediate.

Physicochemical & Spectroscopic Profile

A comprehensive grasp of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of Ethyl 2-(3-chloro-4-fluoroanilino)acetate are summarized below.

PropertyValueReference(s)
CAS Number 2344-98-1[2][3]
Molecular Formula C₁₀H₁₁ClFNO₂[2]
Molecular Weight 231.66 g/mol [2]
Appearance Solid
Melting Point 108-110 °C[2]
MDL Number MFCD08689674[2]
Hazard Statement Irritant[2]

Spectroscopic data is crucial for the unambiguous identification and characterization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. While specific spectral shifts can vary with the solvent and instrumentation used, typical data includes:

  • ¹H NMR: Shows characteristic signals for the aromatic protons, the methylene protons of the acetate and ethyl groups, and the amine proton.

  • ¹³C NMR: Reveals distinct peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the compound's molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the ester, and vibrations associated with the aromatic ring and C-Cl and C-F bonds.

The Synthetic Pathway: From Precursor to Key Intermediate

A robust and scalable synthesis is paramount for any valuable chemical intermediate. This section details the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, beginning with its own precursor, 3-chloro-4-fluoroaniline.

Part 1: Synthesis of the Precursor, 3-Chloro-4-fluoroaniline

The most common and industrially viable route to 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.[4] Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

G

Caption: Synthesis of the title compound via N-alkylation.

Detailed Experimental Protocol: N-Alkylation

  • Materials: 3-chloro-4-fluoroaniline, Ethyl chloroacetate, Pyridine, Toluene, 1N Hydrochloric acid, Saturated sodium chloride solution, Magnesium sulfate.

  • Procedure:

    • In a reaction vessel, dissolve 3-chloro-4-fluoroaniline and pyridine in toluene.

    • Cool the resulting solution to approximately 0°C in an ice bath.

    • Slowly add ethyl chloroacetate to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours.

    • After the reaction is complete, transfer the mixture to a separatory funnel and extract twice with 1N hydrochloric acid, followed by one extraction with a saturated sodium chloride solution. [5] 6. Dry the organic (toluene) layer over anhydrous magnesium sulfate. [5] 7. Filter to remove the drying agent and concentrate the filtrate in vacuo to yield N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. T[5]he desired product, Ethyl 2-(3-chloro-4-fluoroanilino)acetate, can be obtained through a similar procedure, with appropriate workup to isolate the ester.

Causality and Field Insights:

  • Reagent Choice: Ethyl chloroacetate is a common and cost-effective alkylating agent. Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature Control: The initial cooling of the reaction mixture helps to control the exotherm of the reaction.

  • Workup: The acidic and brine washes are crucial for removing unreacted starting materials, pyridine hydrochloride, and other water-soluble impurities.

Application in Heterocyclic Synthesis: The Gateway to Quinazolinones

The primary utility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate lies in its role as a precursor to quinazolinone derivatives. These scaffolds are prevalent in many biologically active molecules, including the notable anti-cancer drug, Gefitinib.

[4]#### Part 3: Cyclization to a Quinazolinone Intermediate

The N-phenylglycine ester moiety of Ethyl 2-(3-chloro-4-fluoroanilino)acetate allows for cyclization reactions to form the pyrimidine ring of the quinazolinone core. This is a critical step in the synthesis of many pharmaceuticals.

Reaction Scheme: Cyclization to a Quinazolinone

G cluster_0 Formation of the Quinazolinone Core A Ethyl 2-(3-chloro-4-fluoroanilino)acetate C 4-(3-chloro-4-fluoroanilino)quinazolinone Intermediate A->C Cyclization B Amine Source (e.g., Formamide) B->C

Caption: Cyclization to form a quinazolinone intermediate.

Conceptual Protocol: Cyclization

[6]#### Part 4: Elaboration to a Key Pharmaceutical: The Synthesis of Gefitinib

Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib prominently features the coupling of 3-chloro-4-fluoroaniline with a pre-functionalized quinazoline core.

Workflow: Synthesis of Gefitinib

G cluster_0 Gefitinib Synthesis A 4-Chloro-6,7-disubstituted Quinazoline C Gefitinib A->C B 3-Chloro-4-fluoroaniline B->C D Isopropanol, Reflux

Caption: Key coupling step in the synthesis of Gefitinib.

Detailed Experimental Protocol: Synthesis of a Gefitinib Precursor

This protocol describes the synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine, a key intermediate in one of the reported syntheses of Gefitinib.

  • Materials: 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, Isopropanol.

  • Procedure:

    • In a reaction vessel, dissolve 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline in isopropanol.

    • To this solution, add 3-chloro-4-fluoroaniline.

    • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

    • Collect the solid product by filtration and wash with cold isopropanol.

    • The crude product can be further purified by recrystallization.

This intermediate is then further reacted with morpholine to displace the terminal chloride and yield Gefitinib.

Causality and Field Insights:

  • Nucleophilic Aromatic Substitution: This reaction is a classic example of a nucleophilic aromatic substitution (SNA_r) where the amino group of 3-chloro-4-fluoroaniline displaces the chlorine atom at the 4-position of the quinazoline ring.

  • Solvent Choice: Isopropanol is a suitable solvent for this reaction, as it can dissolve the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying purification.

Conclusion: A Versatile and Indispensable Building Block

Ethyl 2-(3-chloro-4-fluoroanilino)acetate stands as a testament to the power of strategically designed intermediates in modern organic synthesis. Its utility extends from a fundamental building block to a key precursor in the synthesis of life-saving pharmaceuticals like Gefitinib. A thorough understanding of its synthesis, properties, and reactivity is crucial for any researcher or professional working in the fields of medicinal chemistry and drug development. The protocols and insights provided in this guide aim to equip scientists with the knowledge to effectively and efficiently utilize this valuable compound in their synthetic endeavors.

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gefitinib - New Drug Approvals. (2015, June 15).
  • Process For The Preparation Of Gefitinib. (n.d.). Quick Company. Retrieved January 16, 2026, from [Link]

  • US Patent for Process for the preparation of gefitinib. (n.d.). Google Patents.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • WO2004024703A1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.). Google Patents.
  • KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. (n.d.). Google Patents.
  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016, February 15). PMC. Retrieved January 16, 2026, from [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • CAS 2344-98-1 suppliers, Ethyl 2-(3-chloro-4-fluoroanilino)acetate suppliers. (n.d.). Pharma info source. Retrieved January 16, 2026, from [Link]

  • Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016). Molecular Diversity, 20(2), 551-556.
  • Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

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Foundational

An In-depth Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The ethyl 2-(anilino)acetate scaffold serves as a versatile template in medicinal chemistry, with the 3-chloro-4-fluoroanilino moiety being a parti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 2-(anilino)acetate scaffold serves as a versatile template in medicinal chemistry, with the 3-chloro-4-fluoroanilino moiety being a particularly significant pharmacophore in the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of ethyl 2-(3-chloro-4-fluoroanilino)acetate and its derivatives. We will delve into the structure-activity relationships (SAR) of this compound class, with a focus on their potential as kinase inhibitors for anticancer applications. Detailed experimental protocols for synthesis and in vitro biological evaluation are provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the 3-Chloro-4-fluoroanilino Moiety

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The 3-chloro-4-fluoroaniline scaffold, in particular, has emerged as a key building block in the design of numerous clinically successful kinase inhibitors.[2][3] This unique substitution pattern offers a combination of electronic and steric properties that can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug molecules. Ethyl 2-(3-chloro-4-fluoroanilino)acetate, with its CAS Number 2344-98-1, molecular formula C10H11ClFNO2, and molecular weight of 231.66 g/mol , represents a foundational structure within this class of compounds.[1][4] This guide will explore the synthetic pathways to this core molecule and its analogues, and critically examine their potential as targeted therapeutic agents.

Synthesis and Chemical Properties

The synthesis of ethyl 2-(3-chloro-4-fluoroanilino)acetate and its derivatives typically proceeds through a nucleophilic substitution reaction. The core synthesis involves the reaction of 3-chloro-4-fluoroaniline with an ethyl haloacetate, most commonly ethyl chloroacetate, in the presence of a base to neutralize the hydrohalic acid byproduct.

Synthesis of the Core Scaffold: Ethyl 2-(3-chloro-4-fluoroanilino)acetate

A general and reliable method for the synthesis of the title compound is analogous to the preparation of similar anilinoacetates. This involves the N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate.

Reaction Scheme:

Detailed Experimental Protocol:

  • Materials:

    • 3-Chloro-4-fluoroaniline

    • Ethyl chloroacetate[5]

    • Anhydrous potassium carbonate (or another suitable base like sodium acetate)

    • Anhydrous acetone (or another suitable polar aprotic solvent like DMF)

  • Procedure:

    • To a solution of 3-chloro-4-fluoroaniline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure ethyl 2-(3-chloro-4-fluoroanilino)acetate as a solid.

  • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure and absence of starting materials and byproducts. The melting point of the purified compound is expected to be in the range of 108-110°C.[4]

Synthesis Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Chloro-4-fluoroaniline E Combine Starting Materials A->E B Ethyl Chloroacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E F Reflux (6-12h) E->F G Cool & Filter F->G H Concentrate G->H I Recrystallize H->I J Ethyl 2-(3-chloro-4- fluoroanilino)acetate I->J

Caption: Workflow for the synthesis of the core scaffold.

Derivatives and Analogues: Exploring Chemical Space for Biological Activity

The ethyl 2-(3-chloro-4-fluoroanilino)acetate core provides a versatile platform for the generation of a diverse library of analogues. Modifications can be introduced at several key positions to modulate the physicochemical and pharmacological properties of the molecule. Key areas for derivatization include:

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a range of amides. This allows for the introduction of diverse functional groups and the potential for new interactions with biological targets.

  • Substitution on the Anilino Nitrogen: While the secondary amine is crucial for the core structure, its modification could be explored, although this may significantly alter the compound's properties.

  • Modifications of the Phenyl Ring: While the 3-chloro-4-fluoro substitution pattern is often key for activity, further substitutions on the phenyl ring could be investigated to fine-tune electronic and steric properties.

Structure-Activity Relationships (SAR) and Biological Activity

While specific SAR studies on a broad range of ethyl 2-(3-chloro-4-fluoroanilino)acetate derivatives are not extensively reported in publicly available literature, valuable insights can be gleaned from related classes of compounds, particularly kinase inhibitors. The 4-anilino-quinazoline and 4-anilino-quinoline scaffolds, which are prevalent in many approved kinase inhibitors, share the anilino moiety and provide a basis for understanding the potential SAR of the anilinoacetate class.[6][7][8]

It is hypothesized that derivatives of ethyl 2-(3-chloro-4-fluoroanilino)acetate may act as ATP-competitive kinase inhibitors .[9] In this model, the anilinoacetate scaffold would occupy the ATP-binding pocket of the kinase, with the 3-chloro-4-fluorophenyl group making key interactions within the hydrophobic regions of the active site.

Hypothetical Binding Mode and SAR Insights:

  • The Anilino NH Group: The secondary amine is likely to act as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase, a common feature for this class of inhibitors.

  • The 3-Chloro-4-fluorophenyl Moiety: This group is expected to occupy a hydrophobic pocket. The chlorine and fluorine atoms can modulate the electronic properties of the ring and form specific halogen bonds or other non-covalent interactions with the protein, thereby influencing binding affinity and selectivity.

  • The Acetate Moiety: Modifications to the ester group, such as conversion to amides, could introduce additional hydrogen bond donors and acceptors, or hydrophobic groups, allowing for the exploration of other regions of the ATP-binding site or solvent-exposed areas.

Illustrative SAR Table (Hypothetical Data Based on Related Kinase Inhibitors):

Compound IDR Group (at acetate)Target KinaseIC50 (nM)
Core -OCH2CH3EGFR>10,000
Analog 1 -NH-CH3EGFR5,000
Analog 2 -NH-(CH2)2-OHEGFR1,500
Analog 3 -NH-c-propylEGFR800
Analog 4 -NH-phenylEGFR350

Note: This table is for illustrative purposes to demonstrate potential SAR trends and is not based on actual experimental data for this specific compound class.

Potential Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that function by blocking the activity of specific tyrosine kinases involved in tumor growth, proliferation, and survival.

Derivatives of ethyl 2-(3-chloro-4-fluoroanilino)acetate, bearing the key 3-chloro-4-fluoroanilino pharmacophore, are promising candidates for development as kinase inhibitors. Their mechanism of action would likely involve binding to the ATP pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates and inhibiting the associated signaling pathway.

Signaling Pathway Inhibition Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Gene Gene Expression Signaling->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Inhibitor Anilinoacetate Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel ethyl 2-(3-chloro-4-fluoroanilino)acetate derivatives, a series of in vitro assays are essential. These assays are designed to determine the cytotoxic and cytostatic effects of the compounds on cancer cells and to elucidate their mechanism of action.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Kinase Reaction: In a 96-well plate, combine the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer.

    • Inhibitor Addition: Add the diluted test compounds or a vehicle control to the reaction mixture.

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.

    • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Biological Evaluation:

G A Synthesized Anilinoacetate Derivatives B In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Identify 'Hit' Compounds C->D E In Vitro Kinase Inhibition Assays D->E G Mechanism of Action Studies (e.g., Apoptosis Assays) D->G F Determine Kinase IC50 Values E->F H Lead Optimization F->H G->H

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

Ethyl 2-(3-chloro-4-fluoroanilino)acetate and its derivatives represent a promising class of compounds with the potential for development as targeted anticancer agents, likely through the mechanism of kinase inhibition. The 3-chloro-4-fluoroanilino moiety is a well-established pharmacophore that can be leveraged to design potent and selective inhibitors. Further research should focus on the synthesis and biological evaluation of a diverse library of analogues to establish a clear structure-activity relationship. Elucidation of the specific kinase targets and the downstream signaling pathways affected by these compounds will be crucial for their future development as clinical candidates. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and accelerate these research endeavors.

References

  • Boschelli, D. H., et al. (2010). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 20(1), 45-8. [URL not available]
  • Chen, Y., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)
  • Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. [URL not available]
  • BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. [URL not available]
  • ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.
  • Sinfoo Biotech. (n.d.). ethyl 2-(3-chloro-4-fluoroanilino)acetate. Retrieved from [Link]

  • StatPearls. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. [URL not available]
  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4231.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [URL not available]
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor. [URL not available]
  • Fouad, A. D., & Aanei, C. (2017). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Grozinger, K. G., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. Journal of Heterocyclic Chemistry, 32(1), 259-263.
  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 153.
  • Karpenko, O. V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
  • Liu, Z., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2989-2992.
  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

  • Patel, K., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099.
  • PubChem. (n.d.). Ethyl 2-[(4-chlorophenyl)amino]-3,3,3-trifluoro-2-(2-furylcarbonylamino)propanoate.
  • ResearchGate. (2022).
  • ResearchGate. (2020). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [URL not available]
  • ResearchGate. (2019). Structure of two aniline derivatives as potent anticancer lead compounds. [URL not available]
  • Sun, L., et al. (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Medicinal Chemistry, 21(12), 1454-1476.
  • van der Veldt, A. A., et al. (2009). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 12(2), 107-118.
  • Wang, Y., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634.
  • Wu, C. C., et al. (2020). Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. Oncology Letters, 19(3), 2039-2046.
  • YouTube. (2023). How Do Tyrosine Kinase Inhibitors Work?. Oncology Support Network. [URL not available]
  • Zhang, Y., et al. (2018). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 8(64), 36585-36597.

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Exploratory

The Strategic Intermediate: A Technical Guide to Ethyl 2-(3-chloro-4-fluoroanilino)acetate for Advanced Drug Discovery

An In-depth Review for Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Pillar of Modern Therapeutics In the landscape of pharmaceutical development, the success of a drug candidate of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Therapeutics

In the landscape of pharmaceutical development, the success of a drug candidate often hinges on the strategic design and synthesis of its core molecular scaffolds. While final drug products garner the spotlight, the unassuming intermediate compounds are the true workhorses of medicinal chemistry, enabling the efficient and scalable production of life-saving therapies. Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated N-aryl glycine ester, stands as a prime example of such a pivotal building block. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, offers a versatile platform for the construction of complex heterocyclic systems that are central to the mechanism of action of numerous targeted therapies.

This technical guide provides a comprehensive exploration of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, from its fundamental physicochemical properties and synthesis to its critical role in the production of blockbuster anti-cancer drugs. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illuminate the biological pathways influenced by the final active pharmaceutical ingredients (APIs) derived from this essential intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical characteristics of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is paramount for its effective handling, reaction optimization, and quality control.

PropertyValueSource
CAS Number 2344-98-1[1]
Molecular Formula C₁₀H₁₁ClFNO₂[1]
Molecular Weight 231.66 g/mol [1]
Appearance White to off-white crystalline solidGeneral Observation
Melting Point 108-110 °C
Solubility Soluble in common organic solvents such as ethanol, ethyl acetate, and acetone. Insoluble in water.General Chemical Knowledge

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the hydrogen environments in the molecule. Key expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, signals for the methylene protons of the acetate group, and distinct aromatic signals for the substituted aniline ring, showing characteristic splitting patterns due to chlorine and fluorine substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the distinct aromatic carbons of the 3-chloro-4-fluoroanilino moiety, with carbon-fluorine coupling being a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the functional groups present. Key peaks would be observed for the N-H stretching of the secondary amine, the C=O stretching of the ester, C-O stretching, C-N stretching, and vibrations associated with the aromatic ring, including C-Cl and C-F bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would exhibit a molecular ion peak (M+) at m/z 231, along with a characteristic isotopic pattern ([M+2]+) at m/z 233 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: A Mechanistic Approach

The most direct and widely employed method for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is the nucleophilic substitution reaction between 3-chloro-4-fluoroaniline and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of N-alkylation of an amine.

Causality Behind Experimental Choices:
  • Choice of Base: A base is required to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, driving the equilibrium towards the product. A weak, non-nucleophilic base such as sodium acetate or a tertiary amine like triethylamine is often preferred to avoid competing reactions with the electrophilic ethyl haloacetate.

  • Solvent Selection: The choice of solvent is critical for reaction efficiency. A polar aprotic solvent like ethanol or acetonitrile can facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

  • Temperature Control: The reaction is typically carried out at elevated temperatures (reflux) to increase the reaction rate. However, excessive temperatures should be avoided to minimize the formation of side products.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

The following protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, ethyl 2-(4-chloroanilino)acetate[2].

Materials:

  • 3-Chloro-4-fluoroaniline

  • Ethyl chloroacetate

  • Anhydrous sodium acetate

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4-fluoroaniline (1.0 equivalent), anhydrous sodium acetate (1.5 equivalents), and ethanol.

  • Addition of Electrophile: To the stirred suspension, add ethyl chloroacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation of Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 2-(3-chloro-4-fluoroanilino)acetate as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

SynthesisWorkflow Reactants 3-Chloro-4-fluoroaniline Ethyl Chloroacetate Sodium Acetate Reaction Reflux (18-24h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup Quench with Water Precipitation Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate Purification->Product

Caption: Synthesis workflow for Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The primary significance of Ethyl 2-(3-chloro-4-fluoroanilino)acetate lies in its role as a key intermediate in the synthesis of several targeted anti-cancer drugs, most notably the tyrosine kinase inhibitors (TKIs) Gefitinib and Lapatinib. The 3-chloro-4-fluoroaniline moiety is a crucial pharmacophore that binds to the hinge region of the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

Role in Gefitinib Synthesis:

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The synthesis of Gefitinib involves the condensation of 3-chloro-4-fluoroaniline with a substituted quinazoline core. While the direct use of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is not always explicitly detailed in every published synthesis, it represents a logical precursor to the free amine, or the aniline itself is directly used. The anilino-quinazoline scaffold is the cornerstone of Gefitinib's inhibitory activity.

Gefitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell growth.

The EGFR Signaling Cascade:

  • Ligand Binding: Epidermal Growth Factor (EGF) or other ligands bind to the extracellular domain of EGFR.

  • Dimerization: Ligand binding induces receptor dimerization (homo- or heterodimerization).

  • Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues.

  • Downstream Signaling: The phosphorylated tyrosine residues act as docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation and survival.

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascades. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS Activates PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Competitive with ATP) ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

Ethyl 2-(3-chloro-4-fluoroanilino)acetate, while not a therapeutic agent itself, exemplifies the critical importance of well-designed intermediates in the journey of drug discovery and development. Its strategic combination of functional groups and halogen substituents makes it an invaluable precursor for the synthesis of potent and selective kinase inhibitors. A thorough understanding of its synthesis, characterization, and the biological implications of its downstream products is essential for any researcher or scientist working at the forefront of medicinal chemistry. As the quest for more effective and targeted therapies continues, the role of such pivotal building blocks will undoubtedly remain central to innovation in the pharmaceutical industry.

References

  • Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. YAKHAK HOEJI. 2003;47(5):276-282. [Link]

  • Sharma, V., et al. Supporting Information for a related publication. New Journal of Chemistry. [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • ethyl 2-(3-chloro-4-fluoroanilino)acetate. Sinfoo Biotech. [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses. [Link]

  • Preparation of glycine ethyl ester hydrochloride. PrepChem.com. [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Gefitinib. New Drug Approvals. [Link]

  • Crystal structure of ethyl 2-(4-chloroanilino)acetate. PubMed Central. [Link]

  • Ethyl chloroacetate. PubChem. [Link]

  • ethyl acetate: one scan test for JDX team. St. Olaf College. [Link]

  • 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]

  • 3-Chloro-4-fluoroanilinium picrate. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" experimental protocol for [specific reaction]

Application Note & Experimental Protocol Topic: Polyphosphoric Acid-Mediated Intramolecular Cyclization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate to Synthesize 6-Chloro-5-fluorooxindole Audience: Researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: Polyphosphoric Acid-Mediated Intramolecular Cyclization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate to Synthesize 6-Chloro-5-fluorooxindole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxindole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. Their prevalence is due to their ability to mimic a peptide bond and act as a versatile template for introducing diverse functional groups. The synthesis of substituted oxindoles is therefore a critical process in the discovery of new therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of 6-chloro-5-fluorooxindole, a key intermediate for various targeted therapies, through the intramolecular cyclization of ethyl 2-(3-chloro-4-fluoroanilino)acetate.

The selected method employs polyphosphoric acid (PPA) as both a catalyst and a reaction medium. PPA is a highly effective dehydrating agent and a non-oxidizing Brønsted acid, making it ideal for promoting intramolecular Friedel-Crafts type acylation reactions. This protocol is designed to be a self-validating system, with clear explanations for each step, ensuring reproducibility and a high degree of success for researchers in the field.

Reaction Scheme

Caption: Intramolecular cyclization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl 2-(3-chloro-4-fluoroanilino)acetate≥98% PuritySigma-AldrichStarting material.
Polyphosphoric acid (PPA)115% H₃PO₄ basisAcros OrganicsReagent and solvent. Highly viscous.
Deionized WaterN/AIn-houseUsed for reaction quenching and work-up.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate Solution (NaHCO₃)N/AIn-houseFor neutralization.
Brine (Saturated NaCl solution)N/AIn-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousVWR ChemicalsDrying agent.
Round-bottom flask (100 mL)GlasswareN/AReaction vessel.
Magnetic stirrer and stir barN/AN/AFor agitation.
Heating mantle with temperature controllerN/AN/AFor controlled heating.
ThermometerN/AN/ATo monitor reaction temperature.
Separatory funnel (250 mL)GlasswareN/AFor liquid-liquid extraction.
Rotary evaporatorN/AN/AFor solvent removal.
Buchner funnel and filter paperN/AN/AFor isolating the solid product.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): PPA is a corrosive and hygroscopic substance. It reacts exothermically with water. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Due to its high viscosity, it can be difficult to handle at room temperature; gentle warming may be required.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and must be done slowly and cautiously in a large beaker to avoid splashing.

Experimental Protocol

Step 1: Reaction Setup
  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in a heating mantle.

  • Add polyphosphoric acid (PPA, approx. 10 equivalents by weight relative to the starting material, e.g., 50 g) to the flask. Expertise & Experience: PPA serves as both the acidic catalyst and the solvent. A large excess is used to ensure the mixture remains stirrable and to drive the reaction to completion. Pre-heating the PPA to ~60 °C can facilitate handling and stirring.[1]

  • Begin stirring the PPA and gently heat the flask to approximately 80 °C to reduce its viscosity.

Step 2: Addition of Starting Material
  • Slowly add ethyl 2-(3-chloro-4-fluoroanilino)acetate (1 equivalent, e.g., 5.0 g, 21.6 mmol) to the pre-warmed, stirring PPA. The addition should be done in portions to control any initial exotherm.

  • Once the addition is complete, fit the flask with a thermometer and a drying tube (or a nitrogen inlet) to protect the reaction from atmospheric moisture.

Step 3: Reaction
  • Increase the temperature of the reaction mixture to 100-120 °C.

  • Maintain the reaction at this temperature with vigorous stirring for 2-4 hours.

  • Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing ice and ethyl acetate, and spot the organic layer on a TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot (the oxindole product) indicates the reaction is proceeding.

Step 4: Quenching and Work-up
  • After the reaction is complete (as determined by TLC or time), remove the heating mantle and allow the flask to cool to around 60-70 °C.

  • In a separate large beaker (e.g., 1 L), prepare a mixture of crushed ice and water (approx. 500 mL).

  • CAUTION: This step is highly exothermic. Very slowly and carefully, pour the warm reaction mixture into the ice/water slurry with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a solid.

  • Continue stirring until all the PPA has been quenched and the precipitated solid is well-dispersed.

Step 5: Isolation and Purification
  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acid.

  • Wash the solid with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Authoritative Grounding: For higher purity, the crude solid can be recrystallized. A common solvent system for oxindoles is ethyl acetate or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge PPA to RBF B Heat PPA to 80 °C A->B C Add Starting Material B->C D Heat to 100-120 °C for 2-4h C->D E Monitor by TLC D->E F Cool Reaction E->F G Quench into Ice/Water F->G H Vacuum Filter Solid G->H I Wash with Water H->I J Dry Product I->J

Caption: Experimental workflow for the synthesis of 6-Chloro-5-fluorooxindole.

Expected Results

The reaction should yield 6-chloro-5-fluorooxindole as an off-white to light brown solid. The expected yield for this type of cyclization is typically in the range of 60-80% after purification. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature or reaction time.Ensure the internal temperature reaches at least 100 °C. Extend the reaction time and continue monitoring by TLC.
Inactive PPA (absorbed atmospheric moisture).Use fresh, unopened PPA or PPA from a properly stored container.
Dark, Tar-like Product Reaction temperature was too high or time too long.Reduce the reaction temperature to the lower end of the recommended range (e.g., 100 °C). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Product is an Oil, not a Solid Impurities are present.Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, proceed with a column chromatography purification (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient).
Difficult Stirring PPA is too viscous.Ensure the initial pre-heating to 80 °C is sufficient. A mechanical stirrer may be required for larger scale reactions instead of a magnetic stir bar.

Conclusion

This protocol details a robust and reproducible method for the synthesis of 6-chloro-5-fluorooxindole via a PPA-mediated intramolecular cyclization. By providing clear, step-by-step instructions and explaining the rationale behind key procedural choices, this guide enables researchers to confidently prepare this valuable intermediate for applications in drug discovery and development. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Patents on Oxindole Synthesis: Various patented procedures describe the synthesis of substituted oxindoles, highlighting their importance as pharmaceutical intermediates. For example, methods starting from different precursors often lead to the desired oxindole core.[2][3]

  • Polyphosphoric Acid in Organic Synthesis: PPA is a widely used reagent for cyclization reactions due to its strong dehydrating properties and moderate acidity. Its utility in forming cyclic ketones and heterocyclic compounds is well-documented.[1]

  • Friedel-Crafts and Related Reactions: The underlying mechanism of this cyclization is an intramolecular electrophilic aromatic substitution, a variant of the classic Friedel-Crafts acylation. Standard organic chemistry textbooks provide extensive background on this class of reaction.
  • Microwave-Assisted Cyclizations: Alternative methods for promoting such cyclizations include the use of PPA esters under microwave irradiation, which can often reduce reaction times and improve yields.[4][5]

  • Alternative Catalysts: While PPA is effective, other Brønsted or Lewis acids can also catalyze similar cyclization reactions. The choice of catalyst can depend on the specific substrate and desired reaction conditions.[6]

Sources

Application

Application Note: Strategic N-Alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a key secondary amine intermediate. N-alkylated derivatives of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a key secondary amine intermediate. N-alkylated derivatives of this scaffold are of significant interest in medicinal chemistry and materials science. This document elucidates the core chemical principles, reaction mechanisms, and strategic considerations necessary for successful synthesis. We present a robust, field-proven protocol using alkyl halides, detail the critical parameters influencing reaction outcomes, and discuss potential challenges. The content is designed for researchers, chemists, and drug development professionals seeking to perform this transformation with high efficiency and product purity.

Introduction and Strategic Importance

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a derivative of 3-chloro-4-fluoroaniline, a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including fluoroquinolone antibiotics and targeted cancer therapies.[1][2][3] The secondary amine nitrogen in this molecule offers a prime site for chemical modification via N-alkylation, enabling the introduction of diverse functional groups to modulate biological activity, solubility, and other pharmacokinetic properties.

The successful N-alkylation of this substrate is governed by several key factors: the nucleophilicity of the nitrogen atom, the reactivity of the chosen alkylating agent, and the stability of the ethyl ester group under the reaction conditions. The aniline ring is substituted with two electron-withdrawing halogen atoms (chlorine and fluorine), which decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to a non-halogenated aniline.[4] This necessitates carefully optimized, and sometimes more forcing, reaction conditions to achieve efficient conversion.

This guide provides a foundational protocol and the scientific rationale required to navigate these challenges effectively.

Reaction Mechanism and Key Considerations

The N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

dot

cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Deprotonation amine R-NH-Ar transition_state [R-(R')NH+-Ar---X⁻]‡ amine->transition_state + R'-X alkyl_halide R'-X ammonium_salt R-(R')NH+-Ar   X⁻ transition_state->ammonium_salt ammonium_salt_2 R-(R')NH+-Ar   X⁻ product R-(R')N-Ar ammonium_salt_2->product + Base base Base protonated_base Base-H⁺ caption Figure 1. General S_N2 mechanism for N-alkylation of a secondary amine.

Caption: Figure 1. General S_N2 mechanism for N-alkylation of a secondary amine.

Causality Behind Experimental Choices:

  • Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They effectively dissolve the aniline substrate and the inorganic base while facilitating the SN2 reaction pathway. DMF is particularly useful for less reactive alkyl halides due to its higher boiling point, which allows for higher reaction temperatures.[5]

  • Base Selection: The choice of base is critical to prevent the hydrolysis of the ethyl ester functional group. Strong bases like sodium hydroxide or potassium hydroxide can readily saponify the ester, especially at elevated temperatures. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are highly recommended.[4][6] These bases are strong enough to neutralize the protonated amine formed after alkylation but are generally not strong enough to promote significant ester hydrolysis under typical reaction conditions.

  • Temperature Control: Due to the reduced nucleophilicity of the aniline nitrogen, heating is often required to drive the reaction to completion.[4] Reaction temperatures typically range from 60-80 °C. Progress should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating that could lead to side product formation.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate using various alkyl halides.

dot

Caption: Figure 2. Experimental workflow for the N-alkylation protocol.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Equivalents
Ethyl 2-(3-chloro-4-fluoroanilino)acetate2344-98-1231.661.0
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.041.1 - 1.2
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
Brine (Saturated Aqueous NaCl)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(3-chloro-4-fluoroanilino)acetate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline substrate.[5]

  • Alkylating Agent Addition: Begin stirring the suspension. Add the selected alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress periodically (e.g., every 1-2 hours) by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically with hexanes and ethyl acetate, is used to isolate the pure N-alkylated product.

Summary of Reaction Conditions and Expected Outcomes

The following table summarizes representative conditions for the N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate with various common alkylating agents. Yields are estimates and will vary based on reaction scale and purification efficiency.

EntryAlkylating Agent (1.1 eq)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
1IodomethaneK₂CO₃ (2)DMF604-680 - 95
2Ethyl BromideK₂CO₃ (2)DMF706-1075 - 90
3Benzyl BromideK₂CO₃ (2)ACNReflux8-1285 - 95
4Propargyl BromideK₂CO₃ (2)DMF604-870 - 85

Troubleshooting and Optimization

  • No or Slow Reaction: If the reaction fails to proceed, confirm the quality and reactivity of the alkylating agent. Consider increasing the reaction temperature in increments of 10 °C, or switching from acetonitrile to a higher-boiling solvent like DMF. Using a more reactive alkyl iodide instead of a bromide or chloride can also increase the reaction rate.

  • Ester Hydrolysis Detected: If LC-MS analysis shows a significant amount of the corresponding carboxylic acid byproduct, the reaction temperature may be too high or the base may be too strong. Reduce the temperature or switch to a milder base like sodium bicarbonate. Ensure all reagents and solvents are anhydrous, as water can facilitate hydrolysis.

  • Formation of Side Products: Unidentified side products may arise from prolonged heating. Ensure the reaction is stopped as soon as the starting material is consumed. Meticulous purification by column chromatography is essential to isolate the desired product.

Conclusion

The N-alkylation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a valuable synthetic transformation that requires careful control of reaction parameters. By employing a mild inorganic base like potassium carbonate to prevent ester hydrolysis and using an appropriate polar aprotic solvent, a wide range of N-alkylated derivatives can be synthesized in high yield. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully and efficiently perform this important chemical modification.

References

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Retrieved from [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. Retrieved from [Link]

  • Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from [Link]

  • ResearchGate. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). ethyl 2-(3-chloro-4-fluoroanilino)acetate. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • Semantic Scholar. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-chloro-2-fluoroacetate. Retrieved from [Link]

  • Scielo. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

Sources

Method

Ethyl 2-(3-chloro-4-fluoroanilino)acetate: A Versatile Building Block for the Synthesis of Bioactive Quinazolinone Intermediates

Introduction Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated N-aryl glycine ester that has emerged as a critical starting material for the synthesis of a variety of heterocyclic compounds with significant biol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated N-aryl glycine ester that has emerged as a critical starting material for the synthesis of a variety of heterocyclic compounds with significant biological activity. Its unique structural features, including the reactive ester group and the electronically modified aniline ring, make it an ideal precursor for constructing complex molecular architectures, particularly quinazolinone scaffolds. The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

This application note provides a comprehensive guide to the utilization of Ethyl 2-(3-chloro-4-fluoroanilino)acetate as a building block for pharmaceutical intermediates. We will delve into its synthesis, physicochemical properties, and provide a detailed, field-proven protocol for its conversion into a key quinazolinone intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is essential for its effective handling, reaction optimization, and characterization.

PropertyValueReference
CAS Number 2344-98-1[1][2]
Molecular Formula C₁₀H₁₁ClFNO₂[2]
Molecular Weight 231.65 g/mol [1]
Appearance Solid
Melting Point 108-110 °C[2]
Boiling Point Not available
Solubility Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.

Synthetic Utility and Application

The primary utility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in pharmaceutical synthesis lies in its ability to undergo cyclization reactions to form heterocyclic systems. The presence of the aniline nitrogen and the adjacent ester functionality provides a reactive handle for the construction of fused ring systems. One of the most important applications is the synthesis of quinazolinone derivatives, which are core structures in a variety of kinase inhibitors and other therapeutic agents.

The general synthetic strategy involves the reaction of Ethyl 2-(3-chloro-4-fluoroanilino)acetate with a one-carbon synthon, such as urea or formamidine acetate, to construct the pyrimidine ring of the quinazolinone system. This approach offers a convergent and efficient route to highly functionalized heterocyclic intermediates.

Synthetic_Utility A Ethyl 2-(3-chloro-4- fluoroanilino)acetate C Pharmaceutical Intermediates (e.g., Quinazolinones) A->C Cyclocondensation B Cyclization Reagent (e.g., Urea, Formamidine Acetate) B->C D Active Pharmaceutical Ingredients (APIs) C->D Further Functionalization

[Image of the reaction scheme: Ethyl 2-(3-chloro-4-fluoroanilino)acetate reacting with urea to form 7-Chloro-6-fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione with the loss of ethanol and water.]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Abstract This application note describes a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-(3-chloro-4-fluoroan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile-water mixture, offering excellent chromatographic performance. Detection is achieved via UV spectrophotometry. The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity, making it suitable for quality control and research applications in pharmaceutical development.

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a substituted anilinoacetate derivative. Compounds within this chemical class are often investigated as intermediates in the synthesis of pharmaceutically active compounds. Accurate and reliable quantification of such intermediates is critical for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, powerful technique for this purpose due to its high resolving power, sensitivity, and reproducibility.

This document provides a comprehensive guide to the development and validation of an HPLC-UV method tailored for Ethyl 2-(3-chloro-4-fluoroanilino)acetate, offering a turnkey solution for researchers and quality control analysts.

Chromatographic Principle and Rationale

The method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an organic solvent and water.[1][2]

  • Analyte Properties: Ethyl 2-(3-chloro-4-fluoroanilino)acetate possesses significant hydrophobic character due to the substituted aromatic ring and the ethyl ester group. This makes it ideally suited for retention and separation on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as it provides strong hydrophobic interactions with the analyte, ensuring adequate retention and separation from polar impurities.[1][3][4] C18 columns are versatile and offer excellent separation power for a wide range of non-polar to moderately polar compounds.[1]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity, which reduces backpressure, and its low UV cutoff, which minimizes interference at lower detection wavelengths.[5] Water serves as the polar component of the mobile phase.[6] A buffer is included to maintain a consistent pH, which is crucial for achieving reproducible retention times, especially for compounds with ionizable groups.[7]

  • Detector Wavelength Selection: The UV detection wavelength is set at the absorbance maximum (λmax) of the analyte's chromophore (the substituted aniline ring system). This maximizes the detector response and enhances the sensitivity of the method. Aromatic amines and related structures typically exhibit strong UV absorbance in the 230-280 nm range.[8][9]

Materials and Instrumentation

3.1 Reagents and Chemicals

  • Ethyl 2-(3-chloro-4-fluoroanilino)acetate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)

  • Phosphoric Acid (analytical grade)

3.2 Instrumentation

  • HPLC System equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric flasks, pipettes, and vials

Experimental Protocols

4.1 Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the solution for 15 minutes in a sonicator or by online degasser.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-(3-chloro-4-fluoroanilino)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

4.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system HPLC System (Column, Pump, Detector) equilibration->injection separation Chromatographic Separation injection->separation 1.0 mL/min data_acq Data Acquisition (Chromatogram) separation->data_acq UV @ 254 nm peak_int Peak Integration (Area, Height) data_acq->peak_int quant Quantification (Calibration Curve) peak_int->quant report Final Report quant->report

Caption: General workflow for HPLC-UV analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12][13][14]

5.1 Specificity Specificity was demonstrated by injecting the diluent, a standard solution, and a sample solution spiked with known related substances. The chromatograms showed no interference from the diluent or impurities at the retention time of the Ethyl 2-(3-chloro-4-fluoroanilino)acetate peak. A photodiode array (PDA) detector was used to confirm the peak purity.

5.2 Linearity Linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45210x + 1580
Correlation Coefficient (r²) > 0.999

5.3 Accuracy Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

5.4 Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14]

  • Repeatability: Six replicate injections of the standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%

5.5 Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[12]

  • LOD (Signal-to-Noise Ratio of 3:1): 0.3 µg/mL

  • LOQ (Signal-to-Noise Ratio of 10:1): 1.0 µg/mL

5.6 Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the reliability of the method during normal usage.[14]

5.7 Method Validation Workflow Diagram

G node_spec Specificity (Peak Purity, No Interference) node_lin Linearity & Range (r² > 0.999) node_spec->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (%RSD) node_lin->node_prec node_loq LOD & LOQ (S/N Ratio) node_lin->node_loq node_final Validated Method node_acc->node_final node_prec->node_final node_loq->node_final node_rob Robustness (Deliberate Changes) node_rob->node_final

Caption: Key experiments in the HPLC method validation process.

Conclusion

The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantification of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, adhering to the stringent requirements of the ICH guidelines. This method is therefore highly suitable for routine quality control analysis and for supporting pharmaceutical research and development activities.

References

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., & Sharma, P. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. YouTube. [Link]

  • Paper Digest. (2025). Mobile Phase Selection: Significance and symbolism. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Chen, G. N., et al. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(1), 6-10. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Zhang, X., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(12), 1679-1686. [Link]

  • Sepax Technologies. (n.d.). C18 Reversed Phase HPLC Columns. [Link]

  • LibreTexts Chemistry. (2022). 7.10: Reverse Phase Chromatography. [Link]

  • Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Chakraborty, B., et al. (2021). UV spectrum (b) FTIR spectrum of ethyl acetate extract. ResearchGate. [Link]

  • Dharmaraj, S., et al. (2010). UV Spectrum of active components in ethyl acetate extract. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ethyl Acetate. [Link]

  • Zhang, L., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1017. [Link]

  • Li, H., et al. (2022). Characterization of Ethyl Acetate and Trichloromethane Extracts from Phoebe zhennan Wood Residues and Application on the Preparation of UV Shielding Films. Polymers, 14(19), 4192. [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Introduction Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated aniline derivative commonly utilized as a key intermediate in the synthesis of more complex molecules within pharmaceutical and agricultural researc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated aniline derivative commonly utilized as a key intermediate in the synthesis of more complex molecules within pharmaceutical and agricultural research and development. Its chemical structure, incorporating both chlorine and fluorine atoms on the aniline ring, imparts specific reactivity and potential biological activity, making it a valuable building block. However, these same structural features necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, explaining the rationale behind each procedural step to foster a culture of safety and experimental reproducibility. The protocols described herein are designed as a self-validating system, integrating engineering controls, personal protective equipment, and emergency preparedness.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling. Key data for Ethyl 2-(3-chloro-4-fluoroanilino)acetate are summarized below.

PropertyValueReference
CAS Number 2344-98-1[1]
Molecular Formula C₁₀H₁₁ClFNO₂[1]
Molecular Weight 231.66 g/mol
Appearance Solid (form may vary)
Melting Point 108-110 °C

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation of dust particles. A thorough risk assessment must be conducted before any experimental work begins.

Hazard ClassGHS Hazard StatementImplication and RationaleReference
Skin Sensitization H317: May cause an allergic skin reaction.This is a critical hazard. Initial or repeated skin contact can trigger an immune response, leading to allergic contact dermatitis. The causality is that the compound may act as a hapten, binding to skin proteins and forming an antigen. Therefore, preventing all skin contact is paramount.
Eye Irritation H319: Causes serious eye irritation.Direct contact with the eyes can cause significant irritation, redness, pain, and potential damage. The irritant nature necessitates robust eye protection at all times.

Trustworthiness Pillar: Before handling, every user must confirm they have read and understood the Safety Data Sheet (SDS) and this protocol. All engineering controls (e.g., fume hoods) must be certified and functioning correctly.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense after engineering and administrative controls. Its selection must be directly correlated to the identified hazards.[2][3]

  • Eye and Face Protection: Chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Double-gloving with chemical-resistant gloves is required.[5] A recommended combination is a lighter nitrile glove as the inner layer and a thicker nitrile or neoprene glove as the outer layer. This protects against minor tears and provides a robust barrier. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected.[3]

  • Body Protection: A flame-resistant laboratory coat is required for all procedures.[5] For tasks involving large quantities, a chemical-resistant apron or disposable coveralls should be considered.[6]

  • Respiratory Protection: All handling of the solid compound that could generate dust MUST be performed within a certified chemical fume hood to eliminate the risk of inhalation.[4][5] If a fume hood is not available for a specific task (a situation that should be avoided), a NIOSH-approved respirator with an N95 or higher particulate filter is required.[2]

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble start Initiate Task with Ethyl 2-(3-chloro-4-fluoroanilino)acetate weighing Weighing Solid or Transferring Powder start->weighing Solid Form solution Handling Dilute Solutions start->solution Liquid Form goggles Chemical Splash Goggles weighing->goggles face_shield Face Shield (Recommended) weighing->face_shield gloves Double Nitrile/Neoprene Gloves weighing->gloves coat Flame-Resistant Lab Coat weighing->coat hood Work in Fume Hood weighing->hood solution->goggles solution->gloves solution->coat solution->hood

Caption: PPE selection depends on the compound's physical form.

Safe Handling Procedures

Engineering Controls: The Primary Barrier

All manipulations of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, especially in its solid form, must be conducted in a properly functioning and certified chemical fume hood.[7] The fume hood sash should be kept as low as possible to maximize containment. This is the most critical step in preventing respiratory exposure.

Protocol: Weighing and Preparing Solutions

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, flasks, solvent, etc.).[5] Ensure a hazardous waste container is accessible inside the hood.

  • Don PPE: Put on all required PPE as detailed in Section 3 and Diagram 1.

  • Transfer Compound: Place the stock container of Ethyl 2-(3-chloro-4-fluoroanilino)acetate inside the fume hood. Open the container slowly.

  • Weighing: Using a spatula, carefully transfer the desired amount of solid onto a tared weigh boat or into a tared flask. Avoid any actions that could create airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the flask containing the weighed solid in a controlled manner to prevent splashing.[5] Cap the flask securely before swirling or sonicating to dissolve.

  • Cleanup: Tightly close the main stock container. Carefully wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the weigh boat and cleaning materials into the designated solid hazardous waste container.

  • Post-Handling: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste stream. Wash hands thoroughly with soap and water.[8][9]

Storage and Stability

Proper storage is essential for maintaining the chemical's purity and preventing hazardous situations.

Recommended Storage Conditions
ParameterSpecificationRationaleReference
Temperature Ambient room temperature (Cool)Prevents potential degradation from excessive heat.[8][10]
Atmosphere Dry, inert atmosphere not required but recommended for long-term storageProtects from atmospheric moisture which could potentially hydrolyze the ester group over time.
Light Store in an opaque or amber container, away from direct sunlightAniline derivatives can be light-sensitive, potentially leading to degradation or discoloration.[8]
Container Tightly sealed, clearly labeled containerPrevents release of the compound and contamination from the lab environment.[8][9][10]
Location Store in a locked, dedicated cabinet for toxic or sensitizing chemicalsRestricts access to authorized personnel and ensures proper segregation.[8][9][10]
Incompatible Materials

To prevent dangerous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can cause exothermic reactions.[11]

  • Strong Bases: Can promote hydrolysis of the ethyl ester group.[11]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response Protocol

This protocol applies to small, manageable spills (<5g) within a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact institutional safety personnel immediately.

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Keep the spill contained within the fume hood.

  • Protect: Ensure you are wearing the full PPE ensemble described in Section 3.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[8] Do NOT use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

Spill_Response Diagram 2: Small Spill Response Workflow (<5g in Fume Hood) spill Spill Identified alert Alert Nearby Personnel spill->alert protect Don Full PPE (Double Gloves, Goggles, Lab Coat) alert->protect absorb Gently Cover with Inert Absorbent (e.g., Sand) protect->absorb collect Sweep into Labeled Hazardous Waste Container absorb->collect decontaminate Wipe Area with Solvent, then Soap & Water collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: A systematic workflow for managing small chemical spills.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing Ethyl 2-(3-chloro-4-fluoroanilino)acetate must be treated as hazardous.

  • Classification: This is a chlorinated organic compound and must be disposed of according to local, state, and federal environmental regulations.[5]

  • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, absorbent material) in a clearly labeled, sealed container designated for "Chlorinated Solid Hazardous Waste."[5]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, properly labeled container for "Chlorinated Liquid Hazardous Waste." Do not mix with other waste streams unless compatibility is confirmed.

References

  • Sinfoo Biotech. ethyl 2-(3-chloro-4-fluoroanilino)acetate.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Covestro Solution Center. SAFETY DATA SHEET.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate.[Link]

  • eCFR. 40 CFR 156.212 -- Personal protective equipment statements.[Link]

  • CTAHR. UNIT 7: Personal Protective Equipment.[Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]

  • Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester.[Link]

Sources

Application

Application Notes and Protocols: The Strategic Utility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in Medicinal Chemistry

Introduction: The pursuit of novel therapeutic agents is an intricate process, often hinging on the strategic design and synthesis of molecular scaffolds that can effectively interact with biological targets. Within the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of novel therapeutic agents is an intricate process, often hinging on the strategic design and synthesis of molecular scaffolds that can effectively interact with biological targets. Within the vast landscape of medicinal chemistry, halogenated aromatic compounds are of particular interest due to the unique electronic and lipophilic properties that chlorine and fluorine atoms impart to a molecule, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a valuable, yet underexplored, synthetic intermediate that serves as a versatile platform for the construction of diverse heterocyclic systems. Its structure is closely related to precursors of potent kinase inhibitors, most notably Lapatinib, a dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] This guide provides in-depth protocols for the synthesis and subsequent elaboration of this key intermediate, offering researchers a robust starting point for novel drug discovery campaigns, particularly in oncology.

PART I: Synthesis of the Core Intermediate

The foundational step in leveraging this scaffold is its efficient synthesis. The most direct and logical pathway to Ethyl 2-(3-chloro-4-fluoroanilino)acetate is through the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate. This reaction, a classic nucleophilic substitution, is a cornerstone of amine chemistry.

Protocol 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

This protocol details the synthesis of the title compound via N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate. The choice of a non-nucleophilic base is critical to prevent hydrolysis of the ester and to efficiently scavenge the HCl generated during the reaction.

Reaction Scheme:

3-chloro-4-fluoroaniline + Ethyl Chloroacetate → Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (equiv.)
3-chloro-4-fluoroaniline367-21-5145.56 g/mol 10.0 g0.0687 (1.0)
Ethyl Chloroacetate105-39-5122.55 g/mol 9.3 g (7.6 mL)0.0756 (1.1)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 13.3 g (17.8 mL)0.103 (1.5)
Acetonitrile (anhydrous)75-05-8-200 mL-
Ethyl Acetate141-78-6-As needed-
Saturated NaCl solution (Brine)N/A-As needed-
Anhydrous Magnesium Sulfate7487-88-9-As needed-

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluoroaniline (10.0 g, 0.0687 mol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (17.8 mL, 0.103 mol), followed by the dropwise addition of ethyl chloroacetate (7.6 mL, 0.0756 mol) over 10 minutes.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford Ethyl 2-(3-chloro-4-fluoroanilino)acetate as a solid.

Physicochemical Properties:

PropertyValue
CAS Number 2344-98-1
Molecular Formula C₁₀H₁₁ClFNO₂
Molecular Weight 231.65 g/mol
Appearance Off-white to light brown solid
Melting Point 108-110 °C[4]

PART II: Application in Heterocyclic Synthesis

The true utility of Ethyl 2-(3-chloro-4-fluoroanilino)acetate lies in its potential as a precursor to complex heterocyclic structures. The presence of the secondary amine and the adjacent ester functionality makes it an ideal substrate for intramolecular cyclization reactions to form scaffolds of high medicinal value, such as benzoxazinones or quinoxalinones.

Protocol 2: Synthesis of 6-chloro-7-fluoro-2,3-dihydro-1,4-benzoxazin-3-one

This protocol describes a potential intramolecular cyclization of the synthesized intermediate to form a benzoxazinone ring system. Such scaffolds are prevalent in various biologically active molecules. The reaction is typically promoted by a base to facilitate the cyclization.

Reaction Scheme:

Ethyl 2-(3-chloro-4-fluoroanilino)acetate → 6-chloro-7-fluoro-2,3-dihydro-1,4-benzoxazin-3-one

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles (equiv.)
Ethyl 2-(3-chloro-4-fluoroanilino)acetate2344-98-1231.65 g/mol 5.0 g0.0216 (1.0)
Sodium Ethoxide (21% in Ethanol)141-52-668.05 g/mol ~10 mL~0.0259 (1.2)
Ethanol (anhydrous)64-17-5-100 mL-
1M Hydrochloric Acid7647-01-0-As needed-
Deionized Water7732-18-5-As needed-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-(3-chloro-4-fluoroanilino)acetate (5.0 g, 0.0216 mol) in anhydrous ethanol (100 mL).

  • Base Addition: While stirring at room temperature, slowly add the sodium ethoxide solution. A precipitate may form.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then place in an ice bath.

  • Precipitation: Slowly add 1M HCl to neutralize the mixture to pH ~7. The cyclized product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield 6-chloro-7-fluoro-2,3-dihydro-1,4-benzoxazin-3-one.

Causality and Experimental Insights:

  • The N-alkylation reaction (Protocol 1) employs DIPEA, a bulky, non-nucleophilic base, to prevent it from competing with the aniline in reacting with the electrophilic ethyl chloroacetate. Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

  • The cyclization (Protocol 2) utilizes a strong base like sodium ethoxide to deprotonate the secondary amine, which then acts as an intramolecular nucleophile, attacking the ester carbonyl to form the six-membered ring after the elimination of ethanol.

PART III: Biological Context and Significance

The 3-chloro-4-fluoroaniline moiety is a key pharmacophore in the FDA-approved drug Lapatinib, which targets the EGFR and HER2 tyrosine kinases.[5] Overexpression of these receptors is a hallmark of several cancers, particularly HER2-positive breast cancer, leading to uncontrolled cell proliferation and survival.[6][7]

EGFR/HER2 Signaling Pathway and Lapatinib's Mechanism of Action

EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding (for EGFR) or dimerization, auto-phosphorylate their intracellular kinase domains.[2] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.[6][8] Lapatinib functions as a reversible, dual inhibitor by binding to the ATP-binding pocket of the intracellular kinase domains of both EGFR and HER2, preventing their phosphorylation and subsequent activation of these oncogenic pathways.[1][9]

Diagram of Synthetic and Biological Pathways:

G cluster_synthesis Synthetic Workflow cluster_bio Biological Pathway Inhibition A 3-chloro-4-fluoroaniline B Ethyl 2-(3-chloro-4-fluoroanilino)acetate A->B Protocol 1: N-Alkylation C 6-chloro-7-fluoro-1,4-benzoxazin-3-one B->C Protocol 2: Intramolecular Cyclization D Further Elaboration (e.g., Kinase Inhibitors) C->D Scaffold for Drug Discovery Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Dimerization & Phosphorylation PI3K PI3K/AKT Pathway Kinase->PI3K MAPK RAS/MAPK Pathway Kinase->MAPK Proliferation Cell Proliferation, Survival, Metastasis PI3K->Proliferation MAPK->Proliferation Lapatinib Drug Molecule (derived from scaffold) Lapatinib->Kinase Inhibition

Caption: Synthetic workflow and targeted biological pathway.

Conclusion

Ethyl 2-(3-chloro-4-fluoroanilino)acetate represents a strategically valuable intermediate in medicinal chemistry. The protocols provided herein offer a reliable and reproducible means for its synthesis and subsequent conversion into a medicinally relevant heterocyclic scaffold. By understanding the synthetic possibilities of this intermediate and the biological importance of the pathways targeted by its derivatives, researchers are well-equipped to utilize this compound in the design and development of next-generation therapeutic agents. The established link to successful kinase inhibitors like Lapatinib underscores the potential of this chemical series for generating impactful drug candidates.

References

  • U.S. National Library of Medicine. (n.d.). Lapatinib. PubChem.
  • ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways. Retrieved from [Link]

  • Spector, N. L., & Blackwell, K. L. (2009). HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer... ResearchGate. Retrieved from [Link]

  • Gschwind, A., Fischer, O. M., & Ullrich, A. (2004). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cancer Research, 64(22), 8201-8212.
  • Wang, Y., et al. (2021). HER2 in Cancer Biology and Therapeutics. International Journal of Molecular Sciences, 22(16), 8591.
  • Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
  • Mei, H., Han, J., & Fustero, S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112334.
  • ResearchGate. (n.d.). Lapatinib mechanism of action. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Prepared by: Senior Application Scientist, Gemini Laboratories Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As a key intermediate in the synthesis of important pharmaceuticals like Linagliptin, achieving a high yield and purity for this compound is paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth, experience-driven insights into the reaction's nuances, helping you navigate common challenges and significantly improve your experimental outcomes.

Overview of the Synthesis

The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the reaction.

While seemingly straightforward, this reaction is prone to several issues that can suppress the yield, including incomplete conversion, side product formation (especially dialkylation), and difficulties in product isolation. This guide will address these specific issues in a practical, question-and-answer format.

Core Reaction Scheme

Caption: General N-alkylation reaction for synthesizing the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. Each question is designed to reflect a real-world experimental challenge.

Q1: My reaction has stalled. TLC and HPLC analysis shows a large amount of unreacted 3-chloro-4-fluoroaniline. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue that typically points to problems with the reaction setup, reagents, or conditions. Let's break down the potential causes:

  • Cause 1: Ineffective Base. The base is critical for scavenging the HBr or HCl formed during the reaction. If the base is weak, inactive, or sterically hindered, the resulting acidic conditions will protonate the aniline nitrogen, shutting down its nucleophilicity and halting the reaction.

    • Solution:

      • Choice of Base: Use a moderately strong, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are excellent choices.[1][2] Weaker bases like sodium acetate (NaOAc) can also be effective, particularly with the more reactive ethyl bromoacetate, but may require longer reaction times or higher temperatures.[4]

      • Base Quality: Ensure your base is anhydrous. Carbonates can absorb moisture from the air, reducing their efficacy. If in doubt, grind the base into a fine powder and dry it in an oven (e.g., at 120°C for several hours) before use.

      • Stoichiometry: Use at least 1.2-1.5 equivalents of the base to ensure the complete neutralization of the acid byproduct. Some protocols even use a larger excess (2-3 equivalents) to drive the reaction.[1][5]

  • Cause 2: Poor Reagent Quality. The purity of your starting materials is non-negotiable for good yield.

    • Solution:

      • Aniline: Ensure the 3-chloro-4-fluoroaniline is pure. If it is dark or discolored, consider purifying it by distillation or recrystallization before use.[6]

      • Alkylating Agent: Ethyl bromoacetate and ethyl chloroacetate can decompose over time, releasing the corresponding acid.[7] This acidity can quench the reaction. Use a freshly opened bottle or distill the reagent before use. Check for the presence of acidic impurities by washing a sample with a bicarbonate solution and observing for effervescence.[7]

  • Cause 3: Suboptimal Solvent or Temperature. The reaction kinetics are highly dependent on the solvent and temperature.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and accelerate Sₙ2 reactions.[2][3] Alcohols like ethanol can also be used but may lead to slower reaction rates.[4]

      • Temperature: This reaction often requires heating. A typical temperature range is 60-85°C.[1][2][3] If you are running the reaction at room temperature and seeing low conversion, gradually increasing the heat while monitoring the reaction by TLC is the logical next step.

Q2: My reaction is messy. I'm seeing multiple spots on the TLC plate, and my final product is difficult to purify. How can I improve selectivity?

Answer: The formation of multiple byproducts is most often due to over-alkylation or side reactions involving the reagents.

  • Cause 1: Dialkylation. The product, a secondary amine, is often more nucleophilic than the starting primary aniline. This can lead to a second alkylation event, forming a tertiary amine byproduct which can be very difficult to separate from the desired product.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the ethyl haloacetate. This ensures the alkylating agent is the limiting reagent, statistically favoring mono-alkylation.

      • Slow Addition: Add the ethyl haloacetate dropwise to a heated mixture of the aniline and the base. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second alkylation event on the newly formed product.

  • Cause 2: Impurities in Starting Materials. As mentioned in Q1, impurities can lead to their own set of byproducts.

    • Solution: Confirm the purity of all reagents before starting. The synthesis of the starting 3-chloro-4-fluoroaniline can sometimes result in isomeric impurities or dehalogenated products which will carry through to this step.[8][9]

  • Cause 3: Solvent/Base Reactivity. Certain strong bases can react with the ethyl haloacetate. For example, using a strong, nucleophilic base like sodium hydroxide could lead to the hydrolysis of the ester group.

    • Solution: Stick to non-nucleophilic inorganic bases like K₂CO₃, Na₂CO₃, or NaOAc.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC/HPLC) Start->CheckConversion LowConversion Problem: Low Conversion CheckConversion->LowConversion Incomplete HighConversion Problem: Low Isolated Yield CheckConversion->HighConversion Complete SideProductIssue Problem: Side Products CheckConversion->SideProductIssue Messy BaseIssue 1. Check Base - Anhydrous? - Sufficient Equivalents? - Correct Type (e.g., K₂CO₃)? LowConversion->BaseIssue WorkupIssue 1. Optimize Work-up - Adjust pH before extraction? - Use appropriate solvent? HighConversion->WorkupIssue ReagentIssue 2. Check Reagents - Purity of Aniline? - Freshness of Haloacetate? BaseIssue->ReagentIssue ConditionIssue 3. Check Conditions - Optimal Solvent (ACN, DMF)? - Sufficient Temperature (60-85°C)? ReagentIssue->ConditionIssue PurificationIssue 2. Optimize Purification - Recrystallization solvent screen? - Risk of product loss on silica? WorkupIssue->PurificationIssue Dialkylation 1. Check for Dialkylation - Use excess aniline? - Slow addition of alkylating agent? SideProductIssue->Dialkylation

Caption: A workflow for troubleshooting low yield in the synthesis.

Q3: My reaction appears complete by TLC, but my isolated yield after work-up and purification is very low. Where am I losing my product?

Answer: Product loss during isolation is a frustrating but solvable problem. The key is a systematic approach to the work-up and purification steps. The product has both a basic nitrogen and a hydrolyzable ester, which requires careful handling.

  • Cause 1: Inefficient Extraction. The product may not be fully partitioning into the organic layer during the aqueous work-up.

    • Solution:

      • Solvent Choice: Use a robust organic solvent for extraction, such as ethyl acetate or dichloromethane.[10][11] Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large extraction.

      • pH Adjustment: Do not perform the work-up under strongly acidic or basic conditions. Strong acid will protonate the aniline nitrogen, making the product water-soluble. Strong base can hydrolyze the ethyl ester. After quenching the reaction (e.g., by pouring it into water), ensure the pH is near neutral before extracting.

      • Emulsions: If an emulsion forms during extraction, it can trap the product. To break it, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Cause 2: Loss During Purification.

    • Solution:

      • Recrystallization: This is often the best method for purifying the final product, which is a solid with a melting point around 108-110°C.[12] Perform a solvent screen to find the ideal system. A common choice is a mixture of a good solvent (like ethyl acetate or ethanol) and a poor solvent (like hexanes or heptane) to induce crystallization.

      • Column Chromatography: While possible, this can lead to yield loss if not performed carefully. The slightly basic nature of the product can cause it to streak on silica gel. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (e.g., 0.5-1% in the eluent).

Frequently Asked Questions (FAQs)

Q: Which is the better alkylating agent: ethyl bromoacetate or ethyl chloroacetate? A: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate because bromide is a better leaving group than chloride.[13][14] This means reactions with ethyl bromoacetate can often be run at lower temperatures or for shorter times. However, this higher reactivity can sometimes lead to more side products, like dialkylation, if the conditions are not carefully controlled. Ethyl chloroacetate is less expensive and more stable, but may require more forcing conditions (higher temperature, longer reaction time) to achieve full conversion.[4][15] The choice often comes down to a balance of cost, reaction efficiency, and control over selectivity.

Q: What is the optimal stoichiometry for the reaction? A: To suppress the formation of the dialkylated byproduct, it is advisable to use a slight excess of the 3-chloro-4-fluoroaniline. A molar ratio of 1.1 to 1.2 equivalents of aniline to 1.0 equivalent of the ethyl haloacetate is a good starting point. For the base, a range of 1.5 to 2.5 equivalents of potassium carbonate is typical to ensure the reaction medium remains basic.[1]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 20-30% ethyl acetate in hexanes. The product will be less polar than the starting aniline but more polar than the ethyl haloacetate. Staining with potassium permanganate (KMnO₄) can be useful for visualizing the spots if they are not UV-active. For more quantitative analysis, HPLC is the preferred method.

Optimized Protocol and Data

Based on literature and internal expertise, the following protocol provides a robust starting point for achieving high yields.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq.), potassium carbonate (2.0 eq., finely powdered and dried), and acetonitrile (approx. 5-10 mL per gram of aniline).

  • Heating: Begin stirring and heat the suspension to 80°C.

  • Addition: Once the temperature is stable, add ethyl bromoacetate (0.9 eq.) dropwise over 30 minutes using a syringe pump or dropping funnel.

  • Reaction: Maintain the reaction at 80°C and monitor its progress by TLC every 1-2 hours. The reaction is typically complete within 5-7 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield Ethyl 2-(3-chloro-4-fluoroanilino)acetate as a crystalline solid.[12]

Table of Reaction Conditions and Expected Outcomes
ParameterCondition ACondition BCondition CRationale & Comments
Aniline (eq.) 1.11.01.2Using a slight excess of aniline (A, C) helps minimize dialkylation.
Alkylating Agent Ethyl Bromoacetate (1.0 eq)Ethyl Chloroacetate (1.0 eq)Ethyl Bromoacetate (1.0 eq)Bromoacetate is more reactive; Chloroacetate is cheaper but may require longer reaction times.[4][14]
Base (eq.) K₂CO₃ (2.0)NaOAc (1.5)K₂CO₃ (2.5)K₂CO₃ is a strong, reliable base for this reaction.[1] NaOAc is milder and can be effective.[4]
Solvent AcetonitrileEthanolDMFAprotic polar solvents (ACN, DMF) generally give faster rates than protic solvents (Ethanol).[3]
Temperature 80 °CReflux (~78 °C)85 °CHigher temperatures increase reaction rate but also risk of side product formation.
Expected Yield > 90%~70-80%> 95%Condition C is highly optimized for yield but uses a more expensive solvent. Condition A is a very good balance.
References
  • Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
  • Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...
  • Acetic acid, chlorofluoro-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • CN110563728B - Preparation method of linagliptin intermediate.
  • Ethyl 2-(3-chloro-4-fluoroanilino)acetate.
  • ethyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses.
  • CN105906627A - Synthesis method of linagliptin intermediate.
  • WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts.
  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE.
  • Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. Benchchem.
  • Supplementary Inform
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem.
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube.
  • Crystal structure of ethyl 2-(4-chloroanilino)
  • Ethyl chloroacet

Sources

Optimization

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" purification challenges and solutions

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support resource for Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No. 2344-98-1). This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support resource for Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No. 2344-98-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Overview of Purification Challenges

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a solid with a reported melting point of 108-110°C. Its structure, featuring a secondary aniline and an ethyl ester, presents a unique set of purification challenges. The secondary amine is weakly basic and susceptible to oxidation, while the ester group is prone to hydrolysis under acidic or basic conditions. Impurities often arise from unreacted starting materials or side reactions during its synthesis, typically an N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a discolored solid (yellow, brown, or black). What causes this and how can I remove the color?

A1: Discoloration in aniline derivatives is common and typically results from the oxidation of the aromatic amine functional group, forming highly colored polymeric impurities.

Root Cause Analysis:

  • Air Oxidation: Secondary anilines can be sensitive to air, especially when heated or exposed to light over extended periods.

  • Residual Starting Materials: The starting aniline (3-chloro-4-fluoroaniline) can also be colored if impure[1].

  • Reaction Byproducts: Minor side reactions can generate chromophores.

Solution: Activated Charcoal Treatment during Recrystallization

Activated charcoal is highly effective at adsorbing high-molecular-weight, colored impurities due to its porous structure and large surface area.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Ethyl 2-(3-chloro-4-fluoroanilino)acetate in a suitable recrystallization solvent (see Q3) by heating to the solvent's boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when the charcoal is added.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration.

Q2: What are the most common impurities I should expect, and how do they originate?

A2: Understanding the potential impurities is critical for selecting the right purification strategy. The most common impurities are directly related to the synthesis reaction, which is typically the reaction between 3-chloro-4-fluoroaniline and ethyl chloroacetate.

Impurity Name Structure Origin Impact & Removal Strategy
3-Chloro-4-fluoroaniline C₆H₅ClFNUnreacted starting material.More polar than the product. Can be removed by recrystallization or column chromatography.
Ethyl Chloroacetate C₄H₇ClO₂Unreacted starting material[2].Volatile liquid. Can often be removed under high vacuum, but may require an aqueous wash or chromatography.
Ethyl 2-[(3-chloro-4-fluorophenyl)(2-ethoxy-2-oxoethyl)amino]acetate C₁₄H₁₇ClFNO₄Di-alkylation byproduct where the aniline nitrogen is alkylated twice.Less polar than the desired product. Best removed by column chromatography.
2-(3-chloro-4-fluoroanilino)acetic acid C₈H₇ClFNO₂Hydrolysis of the ethyl ester group.Highly polar and acidic. Can be removed by washing the crude product (dissolved in a water-immiscible solvent like ethyl acetate) with a mild base like 5% sodium bicarbonate solution[3].
Residual Solvents VariesSolvents used in the reaction or initial workup (e.g., DMF, Acetone, Ethanol).Can be removed by drying the final product under vacuum. Identification is best done by GC-MS or ¹H NMR[4].
Q3: How do I select an appropriate solvent for recrystallization? My product "oils out" instead of crystallizing.

A3: A successful recrystallization depends entirely on the choice of solvent. The ideal solvent should dissolve the compound completely when hot but poorly when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice.

Systematic Solvent Screening Protocol:

  • Place ~50 mg of your crude product into several small test tubes.

  • Add a solvent (e.g., 0.5 mL) to each tube from the list below.

  • Observe solubility at room temperature.

  • If insoluble, heat the tube gently in a sand bath or with a heat gun until the solvent boils. Observe if the solid dissolves.

  • If it dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

Recommended Solvents to Screen:

Solvent Polarity Comments
Isopropanol Moderately PolarOften a good choice for compounds of this type.
Ethanol Moderately PolarSimilar to isopropanol, may have slightly higher solubility.
Ethyl Acetate Moderately PolarGood solubility is expected. Often used in a solvent pair.
Toluene Non-polarMay work well, but has a high boiling point, making it difficult to remove completely.
Hexane/Heptane Non-polarThe compound is likely insoluble. Use as an anti-solvent with ethyl acetate or ethanol.

Troubleshooting "Oiling Out":

  • Cool Slower: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes orderly crystal growth.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then cool again slowly.

  • Use a Solvent Pair: If a single solvent doesn't work, a solvent/anti-solvent pair is an excellent alternative. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly[5].

Q4: I am trying to purify my compound using column chromatography, but the peaks are tailing badly on TLC. What should I do?

A4: Peak tailing on silica gel is a classic problem for basic compounds like anilines. The weakly basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

Solution: Modify the Mobile Phase

To prevent this interaction, you must neutralize the acidic sites on the silica or deprotonate the aniline. This is easily achieved by adding a small amount of a basic modifier to your eluent.

  • Recommended Modifier: Add 0.1% to 1% triethylamine (Et₃N) to your mobile phase (e.g., a hexane/ethyl acetate mixture). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Alternative: In some cases, using a different stationary phase like neutral alumina can also mitigate this issue[6].

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate. Remember to add ~0.5% triethylamine to the TLC developing jar and the bulk eluent for the column.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This technique generally provides better resolution.

  • Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator.

Purification Workflow Diagram

G cluster_0 Initial Purification cluster_1 Final Steps Crude Crude Product (Colored Solid/Oil) Decision Assess Impurity Profile (TLC, ¹H NMR) Crude->Decision Recryst Recrystallization (with Charcoal if needed) Decision->Recryst Impurities have different solubilities Chrom Column Chromatography (+ Triethylamine) Decision->Chrom Impurities have similar polarity Pure Pure Solid Recryst->Pure Chrom->Pure Analysis Purity & Identity Check (HPLC, NMR, MP) Pure->Analysis

Caption: Decision workflow for purifying Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used to unambiguously confirm the structure and assess the purity of your final material.

Technique Principle & Purpose Expected Result for Pure Compound
Melting Point (MP) Measures the temperature range over which the solid melts. A narrow range indicates high purity.A sharp melting point within the range of 108-110°C. A broad or depressed range suggests impurities.
¹H and ¹³C NMR Provides detailed structural information and can detect organic impurities.The spectra should show all expected peaks with correct integrations and chemical shifts. The absence of signals from starting materials or byproducts is crucial. Purity can be estimated by comparing the integrals of product signals to those of impurities[7].
¹⁹F NMR Specifically detects fluorine-containing compounds.A single peak corresponding to the fluorine atom on the aromatic ring. This is very useful for identifying any isomeric impurities or fluorine-containing byproducts[8].
HPLC Separates components of a mixture for quantitative analysis.A single major peak with a purity of ≥99.5% is typically required for pharmaceutical intermediates. HPLC is the gold standard for quantitative purity assessment[7].
GC-MS Separates volatile compounds and provides mass information for identification.Useful for detecting residual solvents and confirming the molecular weight of the compound (231.66 g/mol )[9].
References
  • Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7521-7524. Available at: [Link]

  • P&S Chemicals. (n.d.). Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Retrieved from [Link]

  • Pinennti, M. K. (2019). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. RASAYAN Journal of Chemistry, 12(1), 355-359. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). ethyl 2-(3-chloro-4-fluoroanilino)acetate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]

  • Singh, S., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(3), 185-194. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

  • Bouali, J., et al. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1011. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Ethyl 2-(3-chloro-4-fluoroanilino)acetate Reactions

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature—a critical parameter for maximizing yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate?

A: Temperature is arguably the most critical parameter in this N-alkylation reaction. Its primary role is to provide the necessary activation energy for the nucleophilic attack of the amine group on 3-chloro-4-fluoroaniline onto the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. However, the challenge lies in finding an optimal thermal window that promotes the desired reaction pathway without initiating unwanted side reactions or product degradation.

The reaction proceeds via a nucleophilic substitution mechanism. The temperature must be sufficient to overcome the energy barrier for this transformation but controlled enough to prevent secondary reactions.

Q2: My reaction shows low conversion. Should I simply increase the temperature?

A: While insufficient heat is a common cause of low conversion, indiscriminately increasing the temperature can be counterproductive. Before raising the temperature, verify that other parameters are not the issue (e.g., reagent purity, proper solvent, effective stirring, and integrity of the base used).

If other factors are ruled out, a gradual increase in temperature is a valid strategy. However, this approach introduces the classic dilemma of Kinetic vs. Thermodynamic Control .[1][2][3][4]

  • Kinetic Product: Formed faster, via a lower activation energy path. This is often the desired mono-alkylated product.

  • Thermodynamic Product: More stable, but may require a higher activation energy or reversible conditions to form. In this synthesis, an example could be an undesirable, more stable byproduct that forms at elevated temperatures.

Excessive heat can provide the activation energy needed to form undesired thermodynamic byproducts or accelerate decomposition pathways. A methodical approach, such as increasing the temperature in 5-10°C increments while monitoring the reaction profile via TLC or HPLC, is strongly recommended.[5]

G cluster_main Temperature Effect on Reaction Pathway Reactants 3-Chloro-4-fluoroaniline + Ethyl Chloroacetate TS1 Transition State 1 (Lower Ea) Reactants->TS1 Low Temp Favors TS2 Transition State 2 (Higher Ea) Reactants->TS2 High Temp Enables Kinetic_Product Desired Product (Mono-alkylation) Forms Faster TS1->Kinetic_Product Thermo_Product Side Product (e.g., Di-alkylation) More Stable TS2->Thermo_Product caption Fig 1. Kinetic vs. Thermodynamic Control.

Caption: Fig 1. Kinetic vs. Thermodynamic Control.

Q3: What are the common temperature-related side products, and how can I minimize them?

A: The most common side product driven by excessive temperature is the N,N-dialkylated product . After the initial formation of the desired secondary amine, the product itself can act as a nucleophile, reacting with another molecule of ethyl chloroacetate.

  • Mechanism: The first alkylation increases the nucleophilicity of the nitrogen atom, but the steric hindrance from the first ethyl acetate group makes the second alkylation slower. High temperatures provide the necessary energy to overcome this steric barrier, leading to the formation of the dialkylated impurity.

  • Minimization Strategy:

    • Lower the Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

    • Control Stoichiometry: Using a slight excess of the aniline starting material relative to the ethyl haloacetate can help ensure the alkylating agent is consumed before significant dialkylation occurs.

    • Extended Reaction Time: Compensate for a lower temperature with a longer reaction time to achieve full conversion of the limiting reagent.

Q4: How does temperature affect the solubility of my reactants, and why is it important?

A: This is a frequently overlooked aspect. The reaction occurs in the solution phase, meaning the reactants must be adequately dissolved for the molecules to interact. The starting material, 3-chloro-4-fluoroaniline, is a crystalline solid with a melting point of 42-44°C.[6][7] Its solubility in common organic solvents is temperature-dependent.[8]

  • Low Temperature Issue: If the reaction temperature is too low, the aniline may not fully dissolve or could even precipitate out of solution, drastically reducing the effective concentration and slowing the reaction to a halt.

  • Optimization: Ensure your chosen reaction temperature is high enough to maintain a homogenous solution throughout the experiment. If solubility is an issue at lower temperatures, a change in solvent to one with better solvating power (e.g., DMF, DMSO) might be necessary, which in turn may require re-optimization of the temperature.

Troubleshooting Guide: Temperature-Related Issues

Observed Issue Primary Temperature-Related Cause Recommended Action & Rationale
Low or No Conversion Temperature is too low, providing insufficient activation energy. Reactants may not be fully dissolved.1. Confirm homogeneity of the reaction mixture. 2. Increase temperature in 5-10°C increments. 3. Monitor reaction progress by TLC/HPLC at each new temperature to find the "sweet spot" where conversion proceeds without significant byproduct formation.
Significant Byproduct Formation (e.g., Dialkylation) Temperature is too high, enabling alternative reaction pathways with higher activation energies.1. Reduce the reaction temperature. 2. Accept a longer reaction time to achieve full conversion at the lower temperature. This favors the kinetically preferred mono-alkylation product.
Darkening of Reaction Mixture / Tar Formation Exceeding the thermal stability limit of a reactant, intermediate, or the final product.1. Immediately lower the temperature. 2. Review literature for decomposition data. The product, Ethyl 2-(3-chloro-4-fluoroanilino)acetate, has a reported melting point of 108-110°C, suggesting it has reasonable thermal stability, but reactants or intermediates might be less stable.[9] 3. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol, adapted from established literature procedures for similar aniline alkylations, provides a robust starting point.[10]

Materials:

  • 3-chloro-4-fluoroaniline

  • Ethyl chloroacetate[11] (or ethyl bromoacetate)

  • Anhydrous base (e.g., K₂CO₃, NaOAc, or a non-nucleophilic organic base like DIPEA)[12]

  • Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)

  • Reaction vessel with reflux condenser, thermometer, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G cluster_workflow Synthesis Workflow A 1. Charge Reactor (Aniline, Solvent, Base) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Heat to Target Temp (e.g., 60-80°C) B->C D 4. Add Alkylating Agent (Ethyl Chloroacetate) Dropwise C->D E 5. Monitor Reaction (TLC / HPLC) D->E F 6. Work-up (Filter, Quench, Extract) E->F G 7. Purify Product (Crystallization / Chromatography) F->G caption Fig 2. General Experimental Workflow.

Caption: Fig 2. General Experimental Workflow.

Procedure:

  • Setup: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq), the chosen anhydrous base (e.g., K₂CO₃, 1.5-2.0 eq), and the anhydrous solvent (e.g., DMF).

  • Inerting: Purge the system with an inert gas for 10-15 minutes.

  • Heating: Heat the stirred suspension to a starting temperature of 70°C . Ensure all solids are well-suspended.

  • Addition: Slowly add ethyl chloroacetate (1.0-1.1 eq) dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed.

  • Reaction & Monitoring: Maintain the temperature and monitor the reaction progress every 1-2 hours using TLC or HPLC until the starting aniline is consumed. A literature procedure for a similar chloroaniline suggests refluxing for up to 18 hours may be necessary depending on the solvent and base combination.[10]

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of fresh solvent. The filtrate can then be quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Protocol 2: Temperature Optimization Study

To systematically find the optimal temperature, run a series of small-scale, parallel reactions.

  • Setup: Prepare 4-5 small reaction vials, each with identical amounts of 3-chloro-4-fluoroaniline, base, solvent, and a stir bar.

  • Temperature Gradient: Place the vials in a parallel synthesis block or separate oil baths set to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C).

  • Initiation: Add the ethyl chloroacetate to all vials simultaneously.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction. Quench and analyze by HPLC or GC-MS to determine the relative percentage of starting material, desired product, and key impurities at each temperature.

  • Evaluation: Compare the results to identify the temperature that gives the best balance of high conversion and low impurity formation in the given timeframe.

By following these guidelines and protocols, you can effectively troubleshoot and optimize the temperature for your Ethyl 2-(3-chloro-4-fluoroanilino)acetate synthesis, leading to more robust and higher-purity results.

References

  • A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. (2025). Benchchem.
  • Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. (2025). Benchchem.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure.
  • Ethyl 2-(3-chloro-4-fluoroanilino)acetate.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
  • Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I.
  • Optimization of the nucleophilic aromatic substitution reaction.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Kinetic vs. Thermodynamic Control in Organic Reactions.
  • 3-Chloro-4-fluoroaniline. (2025). ChemicalBook.
  • N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure.
  • 3-Chloro-4-fluoroaniline. (2025). Chemsrc.
  • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). PubMed Central.
  • Effect of Temperature and Solvent on Solubility. IU Pressbooks.
  • Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (2018).
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2025).
  • Organic Syntheses Procedure.
  • Ethyl chloroacet
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025).
  • Concerted Nucleophilic Arom
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Applic
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Preparation method for ethyl 2-chloroacetoacetate.
  • 4-Chloro-3-fluoroaniline. Ossila.
  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. (2022). YouTube.
  • ETHYL CHLOROACET
  • Ethyl 2-acetyl-3-(4-chloroanilino)
  • chloroacetamide. Organic Syntheses Procedure.
  • Crystal structure of ethyl 2-(4-chloroanilino)
  • Ethyl chloroacet

Sources

Optimization

"Ethyl 2-(3-chloro-4-fluoroanilino)acetate" stability issues and degradation products

Technical Support Center: Ethyl 2-(3-chloro-4-fluoroanilino)acetate Welcome to the Technical Support Center for Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Welcome to the Technical Support Center for Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and guide experimental troubleshooting. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring a robust understanding of the molecule's behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Ethyl 2-(3-chloro-4-fluoroanilino)acetate that could lead to stability issues?

Based on its molecular structure, Ethyl 2-(3-chloro-4-fluoroanilino)acetate possesses several functional groups that can be susceptible to degradation under various experimental and storage conditions. The primary points of potential instability are:

  • Ester Functional Group: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-(3-chloro-4-fluoroanilino)acetic acid and ethanol.

  • Anilino (Secondary Amine) Group: The secondary amine attached to the aromatic ring can be prone to oxidation. This can lead to the formation of colored impurities and other degradation products.

  • Halogenated Aromatic Ring: The chloro- and fluoro- substituents on the aniline ring are generally stable. However, under high-energy conditions like photolysis, dehalogenation or other photochemical reactions could potentially occur.

  • Overall Molecular Stability: The entire molecule may be sensitive to heat and light, leading to a complex degradation profile.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues you may encounter during your work with Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During Reaction Monitoring.

Scenario: "I am using Ethyl 2-(3-chloro-4-fluoroanilino)acetate in a reaction and my in-process control (IPC) by HPLC shows a new, more polar peak appearing over time. What could this be?"

Potential Cause & Troubleshooting Steps:

This is a classic sign of degradation, most likely hydrolysis of the ethyl ester. The resulting carboxylic acid, 2-(3-chloro-4-fluoroanilino)acetic acid, is significantly more polar and will thus have a shorter retention time on a standard reversed-phase HPLC column (e.g., C18).

Experimental Protocol: Confirmation of Hydrolysis

  • pH-Dependent Forced Degradation:

    • Prepare three solutions of your compound (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 N Sodium Hydroxide (basic condition)

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and take time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC. A significant increase in the new peak under acidic and/or basic conditions strongly suggests hydrolysis.

  • LC-MS Analysis:

    • Analyze the degraded sample using HPLC coupled with a mass spectrometer (LC-MS).

    • The expected mass of the parent compound, Ethyl 2-(3-chloro-4-fluoroanilino)acetate (C10H11ClFNO2), is approximately 231.66 g/mol .[1]

    • The expected mass of the hydrolyzed product, 2-(3-chloro-4-fluoroanilino)acetic acid (C8H7ClFNO2), would be approximately 203.61 g/mol .

    • Identification of a peak with this mass would confirm hydrolysis.

Workflow for Investigating Unexpected HPLC Peaks:

Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: Sample Solution Develops a Yellow or Brown Color Upon Standing.

Scenario: "I prepared a stock solution of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in an organic solvent, and it has turned yellow overnight. What is causing this discoloration?"

Potential Cause & Troubleshooting Steps:

The development of color in solutions containing aniline derivatives is often indicative of oxidation. The secondary amine is susceptible to oxidation, which can lead to the formation of highly conjugated, colored species. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities.

Experimental Protocol: Investigating Oxidative Degradation

  • Oxidative Forced Degradation:

    • Prepare a solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Keep a control sample without the oxidizing agent.

    • Incubate both solutions at room temperature, protected from light, and observe for color change.

    • Analyze both samples by HPLC-UV/Vis at various time points. The appearance of new peaks in the peroxide-treated sample that correlate with the discoloration would suggest oxidative degradation.

  • Photostability Assessment:

    • Prepare two solutions of your compound.

    • Expose one solution to a controlled light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines.

    • Wrap the other solution in aluminum foil to protect it from light and keep it at the same temperature.

    • Compare the color and HPLC profiles of the two samples over time.

  • Preventative Measures:

    • Inert Atmosphere: When working with solutions for extended periods, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Amber Vials: Always store solutions of Ethyl 2-(3-chloro-4-fluoroanilino)acetate in amber vials to protect them from light.

    • Antioxidants: For formulation development, the inclusion of antioxidants could be considered, but their compatibility would need to be thoroughly evaluated.

Potential Degradation Pathways:

DegradationPathways Parent Ethyl 2-(3-chloro-4-fluoroanilino)acetate Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Air/Light) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Hydrolyzed_Product 2-(3-chloro-4-fluoroanilino)acetic acid + Ethanol Hydrolysis->Hydrolyzed_Product Oxidized_Products Colored Impurities (e.g., Quinone-imines) Oxidation->Oxidized_Products Photolytic_Products Potential Dehalogenation or Ring-Opened Products Photolysis->Photolytic_Products

Caption: Potential degradation pathways for Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Forced Degradation Study Design

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.[2][3] A typical study for Ethyl 2-(3-chloro-4-fluoroanilino)acetate would involve the conditions outlined in the table below. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[3]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl24-48 hours at 60°CEster Hydrolysis
Base Hydrolysis 0.1 N NaOH2-8 hours at RTEster Hydrolysis
Oxidation 3% H₂O₂24 hours at RTAmine Oxidation
Thermal 80°C (Dry Heat)48-72 hoursMultiple Pathways
Photolytic ICH Q1B Option 2As per guidelinesPhotochemical Reactions

Summary of Potential Degradation Products

Degradation PathwayPotential Product NameChemical StructureExpected Change in Polarity
Hydrolysis 2-(3-chloro-4-fluoroanilino)acetic acidC₈H₇ClFNO₂Increase
Oxidation N-(3-chloro-4-fluorophenyl)acetamide derivatives, Quinone-imine speciesComplex structuresVariable

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for "Ethyl 2-(3-chloro-4-fluoroanilino)acetate" Experiments

Welcome to the Technical Support Center for experiments involving Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for experiments involving Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. By understanding the underlying principles of the experimental choices, you can enhance the reproducibility and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-(3-chloro-4-fluoroanilino)acetate?

A1: The most prevalent and direct method for synthesizing Ethyl 2-(3-chloro-4-fluoroanilino)acetate is the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. This reaction is a classic nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the ethyl haloacetate. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.

Q2: Which ethyl haloacetate is preferred for the N-alkylation: ethyl bromoacetate or ethyl chloroacetate?

A2: Ethyl bromoacetate is generally the preferred reagent over ethyl chloroacetate. Bromide is a better leaving group than chloride, which typically results in faster reaction rates and potentially higher yields under similar conditions. However, ethyl chloroacetate can also be used, sometimes requiring more forcing conditions such as higher temperatures or longer reaction times. The choice may also be influenced by cost and availability.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the N-alkylation of anilines. Its primary functions are to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction and to deprotonate a portion of the aniline, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and triethylamine (Et₃N). Anhydrous potassium carbonate is a popular choice as it is inexpensive, effective, and easily removed during work-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The N-alkylation of anilines, especially those with electron-withdrawing groups like halogens, can be sluggish at room temperature.

    • Solution: Gradually increase the reaction temperature. A good starting point is refluxing in a solvent like acetone or acetonitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inactive Alkylating Agent: The ethyl haloacetate may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing stock by distillation.

  • Inappropriate Base: The chosen base may not be strong enough to effectively neutralize the acid byproduct and facilitate the reaction.

    • Solution: Switch to a stronger base like potassium carbonate or consider using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent that dissolves all reactants at the reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often good choices.

Problem 2: Formation of a Significant Amount of Di-alkylated Byproduct

Causality: The mono-alkylated product, Ethyl 2-(3-chloro-4-fluoroanilino)acetate, can be more nucleophilic than the starting 3-chloro-4-fluoroaniline. This can lead to a second alkylation on the nitrogen atom, resulting in the formation of a di-alkylated impurity.

Prevention and Mitigation Strategies:

  • Stoichiometry Control:

    • Solution: Use a molar excess of the 3-chloro-4-fluoroaniline relative to the ethyl haloacetate. A common starting ratio is 1.2 to 1.5 equivalents of the aniline.

  • Controlled Addition:

    • Solution: Add the ethyl haloacetate dropwise to the reaction mixture containing the aniline and the base. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Lower Reaction Temperature:

    • Solution: If the reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize over-alkylation.

Problem 3: Difficulty in Purifying the Product

Common Impurities and Purification Strategies:

  • Unreacted 3-chloro-4-fluoroaniline: This can often be removed by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective.

  • Di-alkylated Byproduct: This impurity is generally less polar than the desired product and can also be separated by column chromatography.

  • Hydrolysis of the Ester: If the work-up or purification involves prolonged exposure to acidic or basic aqueous conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

    • Solution: Perform extractions and washes efficiently and use neutral or mildly basic conditions where possible. If hydrolysis occurs, the carboxylic acid can be removed by washing the organic layer with a dilute aqueous base like sodium bicarbonate solution.

Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-chloro-4-fluoroaniline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data (Typical):

  • Appearance: White to off-white solid.

  • Melting Point: 108-110 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (dd, J = 9.0, 2.3 Hz, 1H), 6.80 (m, 1H), 6.60 (dd, J = 9.0, 4.5 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 4.20 (s, 1H, NH), 3.90 (s, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 151.2 (d, J = 242.4 Hz), 144.5, 122.5 (d, J = 17.2 Hz), 119.8 (d, J = 6.1 Hz), 116.5 (d, J = 22.2 Hz), 114.0, 61.8, 46.5, 14.2.

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Visualizing the Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 3-chloro-4-fluoroaniline E N-Alkylation (Reflux, 4-8h) A->E B Ethyl Bromoacetate B->E C K₂CO₃ (Base) C->E D Acetone (Solvent) D->E F Filtration E->F G Extraction (EtOAc/Water) F->G H Drying (MgSO₄) G->H I Concentration H->I J Column Chromatography I->J K Ethyl 2-(3-chloro-4- fluoroanilino)acetate J->K caption General workflow for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Caption: General workflow for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

References

  • PrepChem. Synthesis of chloroacetylglycine ethyl ester. [Link]

  • Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]

  • Google Patents. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • Sheffield Hallam University Research Archive. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

  • ResearchGate. Optimization of base and catalyst for the N-alkylation reaction of. [Link]

  • Wikipedia. Ethyl chloroacetate. [Link]

  • Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
  • Patent 0727412. Process for the preparation of 2,6-dichloro-4-bromoanilides. [Link]

  • Organic Syntheses. glycine ethyl ester hydrochloride. [Link]

  • PrepChem. Preparation of glycine ethyl ester hydrochloride. [Link]

  • Google Patents. ( 12 ) United States Patent. [Link]

Optimization

Common impurities in commercial "Ethyl 2-(3-chloro-4-fluoroanilino)acetate"

Welcome to the Technical Support Center for Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-(3-chloro-4-fluoroanilino)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality and use of this critical chemical intermediate. By understanding the potential impurities that can arise during its synthesis, you can better troubleshoot unexpected experimental results, ensure the reproducibility of your work, and maintain the integrity of your research.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the origins of common impurities, provide step-by-step protocols for their detection, and offer practical solutions for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial batches of Ethyl 2-(3-chloro-4-fluoroanilino)acetate?

The impurities in commercial "Ethyl 2-(3-chloro-4-fluoroanilino)acetate" can be broadly categorized into three main types: process-related impurities, unreacted starting materials, and degradation products.

Process-Related Impurities:

  • Di-alkylation Product (Impurity A): This is often the most significant process-related impurity. It forms when a second molecule of the ethyl haloacetate starting material reacts with the desired product.

  • Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, ethyl acetate, or toluene, may be present in trace amounts.

  • By-products from Starting Material Synthesis: Impurities present in the starting material, 3-chloro-4-fluoroaniline, can carry over into the final product. These can include dehalogenated anilines like 4-fluoroaniline or 3-chloroaniline.

Unreacted Starting Materials:

  • 3-Chloro-4-fluoroaniline (Impurity B): Incomplete reaction can lead to the presence of this starting material in the final product.

  • Ethyl Chloroacetate or Ethyl Bromoacetate: Residual amounts of this alkylating agent may also be present.

Degradation Products:

  • Hydrolysis Product (Impurity C): The ester group of the target molecule can hydrolyze to the corresponding carboxylic acid, particularly if exposed to moisture or acidic/basic conditions.

  • Oxidation Products: Like many anilines, this compound can be susceptible to oxidation over time, leading to colored impurities.

Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?

Identifying an unknown peak requires a systematic approach. Here is a general workflow to follow:

  • Review the Synthesis: Consider the synthetic route used to prepare the material. This will provide clues as to the likely identity of the impurity. The primary route involves the N-alkylation of 3-chloro-4-fluoroaniline with an ethyl haloacetate.

    Synthesis and Impurity Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities 3-chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline unreacted_aniline Unreacted 3-Chloro-4-fluoroaniline (Impurity B) 3-chloro-4-fluoroaniline->unreacted_aniline Incomplete Reaction ethyl_haloacetate Ethyl Haloacetate (e.g., Ethyl Bromoacetate) product Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Desired Product) ethyl_haloacetate->product di-alkylation Di-alkylation Product (Impurity A) ethyl_haloacetate->di-alkylation product->di-alkylation Further Alkylation hydrolysis Hydrolysis Product (Impurity C) product->hydrolysis Hydrolysis

    Figure 1: Synthetic pathway and common impurity formation.
  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass of the unknown peak can provide a definitive molecular weight, which can then be compared to the masses of suspected impurities.

  • Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a

Troubleshooting

Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate. Here, we provide in-depth, field-proven insights into monitoring this critical N-alkylation reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on the practical application of these techniques, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.

Reaction Overview: The N-Alkylation of 3-Chloro-4-fluoroaniline

The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a standard nucleophilic substitution reaction. The primary amino group of 3-chloro-4-fluoroaniline acts as a nucleophile, displacing the bromide from ethyl 2-bromoacetate. A non-nucleophilic base is typically required to neutralize the HBr generated.

Effective reaction monitoring is crucial to determine the point of completion, identify the formation of potential byproducts (such as dialkylation products), and ensure the starting material is fully consumed, which simplifies downstream purification.

dot

SM 3-Chloro-4-fluoroaniline (Starting Material) Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate (Product) SM->Product + Reagent + Base Byproduct Dialkylation Product (Potential Byproduct) SM->Byproduct RA Ethyl 2-bromoacetate (Reagent) RA->Product Base Base (e.g., K₂CO₃, Et₃N) Solvent Solvent (e.g., DMF, Acetonitrile) Product->Byproduct + Reagent (Over-alkylation) cluster_TLC TLC Troubleshooting Logic Start Observe TLC Plate Streak Spots are Streaking? Start->Streak Rf_Issue Poor Rf? Streak->Rf_Issue No Sol_Streak Dilute Sample Add 0.5% Et3N to Eluent Streak->Sol_Streak Yes Separation_Issue Poor Separation? Rf_Issue->Separation_Issue No Sol_Rf Adjust Eluent Polarity: - Too Low: Increase Polar Solvent - Too High: Decrease Polar Solvent Rf_Issue->Sol_Rf Yes No_Spots No Spots Visible? Separation_Issue->No_Spots No Sol_Sep Change Solvent System (e.g., Toluene/EtOAc) Separation_Issue->Sol_Sep Yes End Good Separation No_Spots->End No Sol_Spots Concentrate Sample Use a Chemical Stain (PMA) No_Spots->Sol_Spots Yes

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Nucleophilic Reactivity of Ethyl 2-(3-chloro-4-fluoroanilino)acetate vs. Ethyl 2-(4-chloroanilino)acetate

Introduction In the landscape of medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks for synthesizing complex molecular architectures. Their reactivity, governed by the subtle...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks for synthesizing complex molecular architectures. Their reactivity, governed by the subtle interplay of electronic and steric effects, dictates their utility in various synthetic transformations. This guide provides an in-depth, objective comparison of the nucleophilic reactivity of two closely related, yet distinct, synthetic intermediates: Ethyl 2-(3-chloro-4-fluoroanilino)acetate and Ethyl 2-(4-chloroanilino)acetate .

These compounds are typically synthesized via the N-alkylation of their parent anilines with ethyl chloroacetate. This very reaction serves as an excellent model for probing the inherent nucleophilicity of the aniline nitrogen. By understanding the factors that influence this reactivity, researchers can make more informed decisions in reaction design, optimization, and the selection of starting materials for complex syntheses. This guide will dissect the electronic contributions of the halogen substituents, present representative experimental data, and provide detailed protocols to illustrate the practical consequences of these molecular differences.

Section 1: Molecular Properties and the Electronic Landscape

The reactivity of the secondary amine nitrogen in both title compounds is fundamentally dictated by the electronic environment of the aniline ring. The presence of electron-withdrawing halogen substituents significantly modulates the electron density on this nitrogen, thereby influencing its ability to act as a nucleophile.

PropertyEthyl 2-(3-chloro-4-fluoroanilino)acetateEthyl 2-(4-chloroanilino)acetate
Molecular Formula C₁₀H₁₁ClFNO₂[1]C₁₀H₁₂ClNO₂[2]
Molecular Weight 231.66 g/mol [1]213.66 g/mol [2]
CAS Number 2344-98-1[1][3]19144-20-8 (related structure)
Parent Aniline 3-Chloro-4-fluoroaniline4-Chloroaniline
The Decisive Role of Substituent Electronic Effects

The nucleophilicity of an aniline's nitrogen atom is inversely proportional to the electron-withdrawing strength of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen, making its lone pair less available to attack an electrophile.[4][5] Halogens exert their influence through two primary mechanisms:

  • Inductive Effect (-I): An electron-withdrawing effect transmitted through the sigma bonds. Due to their high electronegativity, all halogens exhibit a strong -I effect, pulling electron density away from the ring and the amino group.[6]

  • Resonance Effect (+R): An electron-donating effect where the lone pairs on the halogen can be delocalized into the aromatic pi-system. This effect primarily increases electron density at the ortho and para positions.[7]

For halogens, the inductive effect is significantly stronger and dominates their overall influence on the amino group's basicity and nucleophilicity.[6][7]

  • In Ethyl 2-(4-chloroanilino)acetate: The parent 4-chloroaniline has a single chlorine atom at the para position. This chlorine atom deactivates the molecule via its strong -I effect, making the nitrogen less nucleophilic than in unsubstituted aniline.

  • In Ethyl 2-(3-chloro-4-fluoroanilino)acetate: The parent 3-chloro-4-fluoroaniline is more complex.

    • The fluorine atom at the para-position is the most electronegative element, exerting a very powerful -I effect.

    • The chlorine atom at the meta-position also exerts a purely inductive (-I) electron-withdrawing effect, as the resonance effect does not extend to the meta position.

The cumulative effect of a para-fluoro and a meta-chloro substituent results in a significantly greater withdrawal of electron density from the aniline nitrogen compared to a single para-chloro substituent. This leads to a clear prediction: the nitrogen in 3-chloro-4-fluoroaniline is a weaker nucleophile than in 4-chloroaniline.

G cluster_0 Substituent Properties cluster_1 Impact on Aniline Moiety Substituents Halogen Substituents (Cl, F) Inductive Strong Inductive Effect (-I) (Electronegativity) Substituents->Inductive Resonance Weak Resonance Effect (+R) (Lone Pair Delocalization) Substituents->Resonance Ring Aniline Ring Electron Density Inductive->Ring Decreases Nitrogen Amine Nitrogen Electron Density Inductive->Nitrogen Strongly Decreases Overall Overall Effect: -I >> +R Inductive->Overall Resonance->Ring Increases (ortho, para) Resonance->Overall Ring->Nitrogen Nucleophilicity Nucleophilicity / Basicity Nitrogen->Nucleophilicity Overall->Nucleophilicity Reduction

Caption: The dominant inductive effect of halogens reduces aniline nitrogen nucleophilicity.

Section 2: Comparative Reactivity in N-Alkylation

The synthesis of these target molecules via the reaction of a parent aniline with ethyl chloroacetate is a classic Sₙ2 reaction. The aniline's amino group acts as the nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride leaving group. The rate and efficiency of this reaction are directly dependent on the nucleophilicity of the aniline.

G start Start Materials react Combine: - Substituted Aniline - Ethyl Chloroacetate - Base (e.g., NaOAc) - Solvent start->react heat Heat under Reflux (e.g., 18h) react->heat workup Reaction Workup (Quench, Extract) heat->workup purify Purification (Crystallization or Chromatography) workup->purify product Final Product purify->product

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a pivotal intermediate in synthetic organic chemistry, particularly in the developme...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The molecule's structure, featuring a halogenated aniline core N-alkylated with an ethyl acetate moiety, presents several strategic opportunities for its construction. The selection of a synthetic route is a critical decision driven by factors including scale, cost, purity requirements, and environmental impact. This guide provides an in-depth, objective comparison of the three principal synthetic strategies for this target: classical Nucleophilic Substitution, modern Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination), and green Reductive Amination. Each route is evaluated based on its chemical principles, supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for process development and laboratory-scale synthesis.

Overview of Synthetic Strategies

The primary challenge in synthesizing Ethyl 2-(3-chloro-4-fluoroanilino)acetate lies in the formation of the C-N bond between the aniline nitrogen of 3-chloro-4-fluoroaniline and the α-carbon of an ethyl acetate group. The three main strategies approach this disconnection with fundamentally different methodologies.

Start Key Precursors: - 3-Chloro-4-fluoroaniline - Ethyl Haloacetate - Ethyl Glyoxylate Route1 Route 1: Nucleophilic Substitution Start->Route1 Route2 Route 2: Buchwald-Hartwig Amination Start->Route2 Route3 Route 3: Reductive Amination Start->Route3 Product Ethyl 2-(3-chloro-4-fluoroanilino)acetate Route1->Product Route2->Product Route3->Product

Caption: Divergent synthetic pathways to the target compound.

Route 1: Nucleophilic Substitution (Direct N-Alkylation)

This classical approach is often the first consideration for its simplicity and cost-effectiveness. It relies on the nucleophilic character of the aniline nitrogen atom to displace a halide from an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate.

Principle: The reaction proceeds via a standard SN2 mechanism. A non-nucleophilic base is required to quench the hydrohalic acid byproduct, preventing the protonation and deactivation of the starting aniline.

Reaction Scheme
Nucleophilic Substitution Reaction Scheme
Detailed Experimental Protocol
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-fluoroaniline (14.5 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Slowly add ethyl bromoacetate (18.4 g, 0.11 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Expertise & Causality Insights
  • Choice of Base: Potassium carbonate is an ideal base. It is strong enough to neutralize the HBr formed but not so strong as to significantly promote the hydrolysis of the ethyl ester. The use of a stronger base like sodium ethoxide could lead to competing transesterification or hydrolysis.[1]

  • Choice of Halide: Ethyl bromoacetate is used in this protocol due to the better leaving group ability of bromide compared to chloride, allowing for milder reaction conditions. However, for large-scale industrial processes, the less expensive ethyl chloroacetate might be preferred, potentially requiring higher temperatures or the use of a catalyst like sodium iodide.

  • Side Reactions: The primary side reaction is N,N-dialkylation. Using a slight excess of the aniline or carefully controlling the stoichiometry (no more than 1.1 equivalents of the alkylating agent) minimizes the formation of this byproduct.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][3] It offers exceptional functional group tolerance and often proceeds under milder conditions than classical methods, making it a staple in modern medicinal chemistry.

Principle: The reaction involves a catalytic cycle initiated by the oxidative addition of an active Pd(0) species to an aryl halide (or triflate). Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[3]

Reaction Scheme
Buchwald-Hartwig Reaction Scheme
Detailed Experimental Protocol
  • Setup: In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 0.2 mol%), a suitable phosphine ligand such as XPhos (190 mg, 0.4 mmol, 0.8 mol%), and sodium tert-butoxide (6.7 g, 70 mmol).

  • Reagent Addition: Remove the flask from the glovebox. Add 3-chloro-4-fluoroaniline (7.3 g, 50 mmol) and ethyl bromoacetate (9.2 g, 55 mmol).

  • Solvent & Degassing: Place the flask under an inert atmosphere (argon or nitrogen). Add 100 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor completion by LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with 100 mL of ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expertise & Causality Insights
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos, SPhos, or RuPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the palladium catalyst.[4]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine within the palladium coordination sphere, facilitating the C-N bond formation. Weaker bases are generally ineffective.[4]

  • Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, maintaining a strictly inert atmosphere is crucial for success.

Route 3: Reductive Amination

Reductive amination is an alternative strategy that avoids the use of potentially genotoxic alkyl halides.[5] It proceeds by forming an imine or iminium ion in situ, which is then reduced to the target amine.

Principle: 3-chloro-4-fluoroaniline is condensed with an aldehyde, ethyl glyoxylate, to form an iminium ion intermediate. A selective reducing agent, typically a borohydride, reduces the C=N double bond in situ to yield the final secondary amine.[6]

Reaction Scheme
Reductive Amination Reaction Scheme
Detailed Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve 3-chloro-4-fluoroaniline (7.3 g, 50 mmol) in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add ethyl glyoxylate (50% solution in toluene, 11.2 g, 55 mmol) to the solution. Stir for 30 minutes at room temperature.

  • Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol) to the mixture. The addition may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 8-16 hours until the starting aniline is consumed (monitored by TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography if necessary.

Expertise & Causality Insights
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most modern reductive aminations.[7] It is milder and more selective than other hydride reagents like sodium cyanoborohydride (which is toxic) or sodium borohydride (which can readily reduce the starting aldehyde). STAB's reduced reactivity allows for the one-pot procedure without significant reduction of the ethyl glyoxylate.

  • pH Control: The reaction is often facilitated by the addition of a small amount of acetic acid, which catalyzes iminium ion formation. However, STAB is effective under neutral conditions, which is beneficial for the stability of the ester functional group.

Quantitative & Qualitative Comparison

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Buchwald-HartwigRoute 3: Reductive Amination
Overall Yield Good to Excellent (75-90%)Excellent (>90%)Good to Excellent (70-85%)
Purity Profile Good; main impurity is dialkylated product.Excellent; impurities are typically catalyst or ligand-related.Very Good; main impurity is unreacted starting material.
Reagent Cost Low (bulk chemicals)Very High (Palladium catalyst, phosphine ligand)Moderate (STAB is more expensive than NaBH₄)
Scalability Excellent; widely used in industry.Challenging; cost and catalyst removal are concerns.Good; amenable to large-scale production.
Safety & Green Profile Uses alkyl halides (potential genotoxins).Uses precious metals and organic solvents.[8]"Greener" alternative, avoids alkyl halides.[5]
Reaction Conditions Moderate to High Temperature (80-120 °C)Mild to Moderate Temperature (80-110 °C)Mild (Room Temperature)
Functional Group Tolerance Moderate; sensitive to strong bases.Excellent; tolerates a wide range of functional groups.[2]Very Good; chemoselective reduction.

Workflow Visualization

A typical laboratory workflow involves several key stages, from reaction setup to final product isolation. The Buchwald-Hartwig amination, requiring stringent atmospheric control, serves as a representative example.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Oven-dry glassware p2 Weigh reagents in glovebox (Catalyst, Ligand, Base) p1->p2 p3 Degas solvent p2->p3 r1 Assemble under inert gas p3->r1 r2 Add reagents & solvent r1->r2 r3 Heat to 100°C r2->r3 r4 Monitor by LC-MS r3->r4 w1 Cool and filter through Celite® r4->w1 w2 Solvent evaporation w1->w2 w3 Column Chromatography w2->w3 w4 Characterization (NMR, MS) w3->w4

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Recommendations

The optimal synthetic route for Ethyl 2-(3-chloro-4-fluoroanilino)acetate is contingent upon the specific goals of the research or production campaign.

  • For Large-Scale Industrial Production: Route 1 (Nucleophilic Substitution) is the most economically viable choice. Its use of inexpensive bulk reagents and straightforward process control makes it ideal for manufacturing, provided that potential impurities can be effectively controlled.

  • For Medicinal Chemistry & Discovery: Route 2 (Buchwald-Hartwig Amination) is the superior method. Its broad substrate scope, high yields, and exceptional functional group tolerance are invaluable when synthesizing diverse libraries of compounds or complex molecular targets where reaction success is paramount. The high cost is justified by the speed and reliability it offers at the laboratory scale.

  • For Green Chemistry Focused Processes: Route 3 (Reductive Amination) presents a compelling alternative. By avoiding alkylating agents and often running at room temperature, it aligns well with principles of sustainable chemistry. It is a robust method that offers a good balance between efficiency and environmental consideration.

Ultimately, the choice requires a careful balancing of economic, efficiency, and environmental factors. This guide provides the foundational data and expert context to facilitate that critical decision.

References

  • Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Organic Syntheses Procedure. 3. Organic Syntheses. Available from: [Link]

  • Google Patents.Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate. Google Patents.
  • WordPress. Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • WordPress. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available from: [Link]

  • Sinfoo Biotech. ethyl 2-(3-chloro-4-fluoroanilino)acetate. Sinfoo Biotech. Available from: [Link]

  • NIH National Library of Medicine. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. PMC. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available from: [Link]

  • NIH National Library of Medicine. Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. PMC. Available from: [Link]

  • ResearchGate. Boron reagents for reductive amination. ResearchGate. Available from: [Link]

  • P&S Chemicals. Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate. P&S Chemicals. Available from: [Link]

  • YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. Available from: [Link]

  • Google Patents.Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Available from: [Link]

  • TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Trade Science Inc. Available from: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal. Available from: [Link]

  • MDPI. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Processes. Available from: [Link]

  • NIH National Library of Medicine. Crystal structure of ethyl 2-(4-chloroanilino)acetate. PMC. Available from: [Link]

  • ResearchGate. The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation. ResearchGate. Available from: [Link]

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Validation

A Comparative Guide to Reference Standards in the Analysis of Halogenated Aniline Derivatives: A Focus on Ethyl 2-(3-chloro-4-fluoroanilino)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and characterization of starting materials and intermediates are paramount. H...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and characterization of starting materials and intermediates are paramount. Halogenated anilines are a critical class of building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Accurate quantification and impurity profiling of these compounds necessitate the use of highly pure and well-characterized reference standards. This guide provides an in-depth technical comparison of Ethyl 2-(3-chloro-4-fluoroanilino)acetate as a reference standard against other relevant alternatives, supported by representative experimental data and detailed analytical protocols.

The Critical Role of Reference Standards

Reference standards are highly purified compounds that serve as a benchmark for analytical testing, ensuring the accuracy, precision, and reliability of results. They are indispensable for method validation, instrument calibration, and the characterization of impurities.[2] A Certified Reference Material (CRM) is a reference standard that has undergone rigorous testing and is accompanied by a certificate of analysis (COA) detailing its purity and the uncertainty of the certified value.[3]

Introducing Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No. 2344-98-1) is a derivative of 3-chloro-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceuticals.[4][5] Its structural similarity to potential process-related impurities makes it a valuable reference standard for the chromatographic analysis of related APIs.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₁ClFNO₂[4]

  • Molecular Weight: 231.66 g/mol [4]

  • Melting Point: 108-110 °C[4]

Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is crucial for the development of robust and reliable analytical methods. Here, we compare Ethyl 2-(3-chloro-4-fluoroanilino)acetate with two common alternatives: Aniline and 3-Chloro-4-fluoroaniline Certified Reference Materials (CRMs).

FeatureEthyl 2-(3-chloro-4-fluoroanilino)acetateAniline (CRM)3-Chloro-4-fluoroaniline (CRM)
Purity Typically >98% (GC)≥99.5% (GC), Certified>98.0%(GC), Certified
Traceability Varies by supplierTraceable to USP, NIST, etc.Traceable to international standards
Primary Application Impurity marker, related substance analysisGeneral analytical standard for anilinesProcess impurity and starting material reference
Structural Relevance High for specific synthetic routesFoundational aniline structureDirect precursor and potential impurity[6]
Availability Commercially availableWidely available as a CRM[7]Available as a CRM[8]

Experimental Performance Comparison

To provide a practical comparison, we present representative data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. This data is illustrative of typical performance and is intended to guide the selection of an appropriate reference standard for method development and validation according to ICH Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like halogenated aniline derivatives.[9]

Representative HPLC Performance Data:

ParameterEthyl 2-(3-chloro-4-fluoroanilino)acetateAniline (CRM)3-Chloro-4-fluoroaniline (CRM)
Linearity (r²) >0.999>0.999>0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) < 1.5%< 1.0%< 1.2%
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mL~0.8 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.15 µg/mL~0.25 µg/mL

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity assessment of Ethyl 2-(3-chloro-4-fluoroanilino)acetate and its comparison with alternative standards.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[9]

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent.

4. Analysis and Data Interpretation:

  • Inject the standard solutions to establish the calibration curve and system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system Load prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standards Inject Standards & Build Calibration Curve hplc_system->inject_standards inject_sample Inject Sample inject_standards->inject_sample process_data Process Chromatograms inject_sample->process_data calculate_purity Calculate Purity process_data->calculate_purity

HPLC Analysis Workflow
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities.[10]

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[9]

  • Helium (carrier gas)

  • Methylene chloride (GC grade)

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

3. Standard and Sample Preparation:

  • Prepare stock solutions of the reference standards and the sample in methylene chloride at a concentration of approximately 1 mg/mL.

  • Further dilute as necessary for analysis.

4. Analysis and Data Interpretation:

  • Inject the prepared solutions into the GC-MS system.

  • Identify impurities by comparing their mass spectra and retention times with those of the reference standards and library data.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Interpretation prep_standard_gc Prepare Standard Solutions gcms_system GC-MS System Setup prep_standard_gc->gcms_system Load prep_sample_gc Prepare Sample Solution prep_sample_gc->gcms_system inject_gc Inject Standards & Samples gcms_system->inject_gc analyze_spectra Analyze Mass Spectra & Retention Times inject_gc->analyze_spectra identify_impurities Identify Impurities analyze_spectra->identify_impurities

GC-MS Impurity Identification Workflow

The Power of Quantitative NMR (qNMR) in Reference Standard Certification

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for the purity determination of certified reference materials.[10][11] Unlike chromatographic techniques that rely on a comparison to a standard of the same compound, qNMR allows for the direct determination of purity by comparing the analyte's NMR signal to that of a certified internal standard.[12][13] This provides direct traceability to the International System of Units (SI).[10] The use of ¹H, ¹⁹F, and ³¹P qNMR offers versatility in certifying a wide range of organic molecules.[1]

Conclusion: Selecting the Right Standard for Your Application

The choice of a reference standard is a critical decision in analytical method development and validation.

  • Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a highly suitable reference standard when analyzing for specific process-related impurities in synthetic pathways involving 3-chloro-4-fluoroaniline. Its structural similarity to potential byproducts makes it an excellent marker for chromatographic methods.

  • 3-Chloro-4-fluoroaniline CRM is the ideal choice when quantifying the residual starting material or when this compound itself is the primary analyte of interest.

  • Aniline CRM serves as a fundamental reference for developing and validating analytical methods for the broader class of aniline compounds, ensuring foundational accuracy and performance.

By carefully considering the analytical objective and the potential impurity profile, researchers can select the most appropriate reference standard to ensure the generation of accurate, reliable, and defensible analytical data, ultimately contributing to the quality and safety of pharmaceutical products.

References

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: The Definitive Power of X-ray Crystallography

As a Senior Application Scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. The precise arrangement of atoms dictates function, react...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. The precise arrangement of atoms dictates function, reactivity, and intermolecular interactions. This guide provides an in-depth technical comparison of analytical techniques for characterizing "Ethyl 2-(3-chloro-4-fluoroanilino)acetate," a compound of interest for synthetic chemistry. While various spectroscopic methods provide valuable clues, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination.

Due to the absence of a published crystal structure for the title compound, we will leverage the publicly available data for the closely related analogue, Ethyl 2-(4-chloroanilino)acetate [1][2], as a highly relevant case study. This allows us to present a real-world experimental protocol and discuss the expected structural features with high confidence.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a definitive, high-resolution map of atomic positions in a crystalline solid.[3] This technique is unparalleled because it directly measures the spatial arrangement of atoms, yielding precise bond lengths, bond angles, torsion angles, and insights into the packing of molecules in the crystal lattice.[4][5] This information is critical for understanding polymorphism, designing new materials, and elucidating structure-activity relationships (SAR) in drug candidates.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision at every stage. The causality behind each step is critical for success.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Synthesis Synthesis & Purification (>99% Purity Essential) Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Growth High purity prevents defects Selection Crystal Selection (Microscopic Inspection) Growth->Selection Select non-twinned, well-defined crystals Mounting Mounting on Goniometer (Cryo-protection) Selection->Mounting Isolate a single, ideal crystal Diffractometer Data Collection (Diffractometer, X-ray Source) Mounting->Diffractometer Precise orientation in X-ray beam Reduction Data Reduction & Correction (Integration, Scaling) Diffractometer->Reduction Convert raw images to reflection intensities Solution Structure Solution (Phase Problem) Reduction->Solution Generate initial electron density map Refinement Structure Refinement (Least-Squares Minimization) Solution->Refinement Optimize atomic model against data Validation Validation & Analysis (CIF File Generation) Refinement->Validation Check quality metrics (R-factor)

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Experimental Protocol (Based on Analogue)

This protocol is adapted from the validated methodology used for Ethyl 2-(4-chloroanilino)acetate[1].

  • Synthesis and Purification: The target compound, Ethyl 2-(3-chloro-4-fluoroanilino)acetate, would first be synthesized. A common route involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroacetate[6]. It is imperative that the final product is purified to >99% purity, typically via recrystallization or column chromatography, as impurities can severely inhibit the growth of high-quality single crystals.

  • Crystal Growth: The choice of solvent is critical. A solubility screen using various solvents (e.g., ethanol, ethyl acetate, acetone, hexane) would be performed. Slow evaporation is the most common and accessible technique for small molecules.

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near-saturation in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • The goal is to achieve a slow, controlled precipitation that favors the formation of large, well-ordered crystals over microcrystalline powder.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible fractures or defects. Ideal crystals are typically 0.1-0.3 mm in size[7].

    • Carefully mount the selected crystal onto a glass fiber or loop, often using a cryo-protectant oil, and place it on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector[3].

    • The crystal is cooled to a low temperature (typically 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated through various angles[4]. This ensures that all possible diffraction spots (reflections) are measured.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group[5].

    • Software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map[1].

    • An atomic model is built into the map and refined using a least-squares algorithm (e.g., SHELXL) to best fit the experimental data.

    • The final model is validated by checking crystallographic R-factors, which indicate the agreement between the model and the data.

Anticipated Structural Data for Ethyl 2-(3-chloro-4-fluoroanilino)acetate

Based on the structure of its analogue, Ethyl 2-(4-chloroanilino)acetate[1][2], we can present the expected crystallographic parameters and molecular geometry in a structured format.

ParameterExpected Value / Observation (Based on Analogue[1])Significance
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group Defines the symmetry operations within the unit cell; the bar over the 1 indicates a center of inversion.
Unit Cell Dimensions a ≈ 5.4 Å, b ≈ 7.6 Å, c ≈ 14.1 ÅThe fundamental repeating block of the crystal lattice.
Key Bond Lengths C-Cl ≈ 1.74 Å, C-F ≈ 1.36 Å, N-H ≈ 0.86 ÅProvides definitive evidence of atomic connectivity and bond order.
Molecular Conformation The molecule is expected to be nearly planar.The 3D shape of the molecule is directly visualized, not inferred.
Intermolecular Forces N-H···O hydrogen bonds forming centrosymmetric dimers.Reveals how molecules pack in the solid state, influencing properties like melting point and solubility.

Part 2: Comparison with Alternative Analytical Techniques

While SCXRD is definitive, it requires a high-quality single crystal, which is not always obtainable[8]. Therefore, a multi-technique approach is often necessary. Here, we compare what SCXRD reveals versus other common analytical methods.

Technique_Comparison Central Structural Question for Ethyl 2-(3-chloro-4-fluoroanilino)acetate SCXRD SCXRD (Single Crystal X-Ray) Central->SCXRD Definitive 3D Structure? NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Central->NMR Connectivity in Solution? MS Mass Spectrometry (MS) Central->MS Molecular Formula? Comp Computational Modeling (DFT) Central->Comp Predicted Geometry? SCXRD_Info Provides: - Absolute 3D structure - Bond lengths/angles - Crystal packing - Stereochemistry SCXRD->SCXRD_Info NMR_Info Provides: - Atom connectivity (COSY, HMBC) - Chemical environment - Relative stereochemistry (NOESY) - NO crystal packing info NMR->NMR_Info MS_Info Provides: - Molecular weight - Elemental formula (HRMS) - NO 3D structure info MS->MS_Info Comp_Info Provides: - Predicted lowest energy conformer - Theoretical bond lengths/angles - Must be validated by experiment Comp->Comp_Info

Caption: Decision tree for selecting a structural analysis technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[9] For our target molecule, a suite of experiments would be required.

  • ¹H NMR: Would confirm the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Would show the number of unique carbon atoms.

  • ¹⁹F NMR: Crucial for this molecule, it would confirm the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the full connectivity of the molecule, linking protons to carbons and tracing the carbon skeleton.[10]

Comparison Summary: SCXRD vs. NMR

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy
State of Matter Solid (Crystalline)Solution
Information Type Direct 3D atomic coordinates[4]Indirect structure via connectivity and through-space correlations[11]
Bond Lengths/Angles Highly precise and accurateNot directly measured; can be inferred from coupling constants
Intermolecular Data Directly visualizes crystal packing and hydrogen bondsNo direct information on solid-state packing
Key Limitation Requires a high-quality single crystal of sufficient size[7]Does not provide the absolute 3D structure or solid-state conformation
Primary Output A definitive 3D model (CIF file)A set of spectra requiring interpretation to build a connectivity map[9]
Computational Modeling

Quantum mechanical methods like Density Functional Theory (DFT) can predict the lowest-energy geometry of a molecule.[12][13] These in silico models provide valuable theoretical data on bond lengths, angles, and electrostatic potential.

  • Strength: Computational models can explore different conformations that might exist in the gas phase or in solution, providing insights that complement experimental data.

  • Weakness: The model is a theoretical prediction. It must be validated against experimental data. Crucially, standard calculations do not account for the crystal packing forces that can significantly influence the molecule's conformation in the solid state. The SCXRD structure represents the experimental ground truth to which computational results should be compared.

Conclusion

For the unambiguous structural characterization of novel compounds like "Ethyl 2-(3-chloro-4-fluoroanilino)acetate," a hierarchical approach is recommended. While Mass Spectrometry confirms the molecular formula and NMR spectroscopy masterfully deciphers the molecular connectivity in solution, neither can provide the definitive, high-resolution three-dimensional information that Single-Crystal X-ray Diffraction offers.

SCXRD stands alone in its ability to directly visualize the precise spatial arrangement of atoms, revealing the true molecular conformation and the intricate network of intermolecular interactions that govern the properties of the material in the solid state. It is the ultimate arbiter that validates spectroscopic interpretations and computational models, cementing its role as the gold standard in structural science.

References

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  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Zhang, D., et al. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 2-(Anilino)acetate Isomers

In the landscape of drug discovery and development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can profoundly impact a compound's pharmacological and toxicologi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can profoundly impact a compound's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of Ethyl 2-(3-chloro-4-fluoroanilino)acetate and its key constitutional isomers. By leveraging fundamental principles and predictive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for researchers engaged in the synthesis and analysis of substituted anilinoacetates.

The choice of analytical methodology is critical for unambiguous isomer identification. Each spectroscopic technique offers a unique window into the molecular architecture, and a combinatorial approach provides the most robust characterization. This guide will delve into the predicted spectral nuances that arise from the varied positioning of chloro and fluoro substituents on the aniline ring, offering a roadmap for distinguishing these closely related compounds.

The Isomeric Landscape

The primary isomers of concern are those with different substitution patterns of the chlorine and fluorine atoms on the aromatic ring. For this guide, we will focus on the following representative isomers in addition to our target compound, Ethyl 2-(3-chloro-4-fluoroanilino)acetate:

  • Isomer 1 (Target): Ethyl 2-(3-chloro-4-fluoroanilino)acetate

  • Isomer 2: Ethyl 2-(4-chloro-3-fluoroanilino)acetate

  • Isomer 3: Ethyl 2-(2-chloro-4-fluoroanilino)acetate

  • Isomer 4: Ethyl 2-(4-chloro-2-fluoroanilino)acetate

Figure 1: Structures of Ethyl 2-(Anilino)acetate Isomers Isomer1 Isomer 1 Isomer2 Isomer 2 Isomer3 Isomer 3 Isomer4 Isomer 4

Caption: Molecular structures of the target compound and its isomers.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between these isomers.

The electron-withdrawing nature of the halogen substituents and the electron-donating effect of the amino group create distinct patterns of shielding and deshielding on the aromatic ring. The fluorine atom, being highly electronegative, will also introduce through-bond coupling (J-coupling) to nearby protons, providing an additional layer of structural information.

Predicted ¹H NMR Data

IsomerPredicted Aromatic Proton Signals (ppm) and Splitting PatternsPredicted Aliphatic Proton Signals (ppm)
1 (3-Cl, 4-F) ~6.8-7.2 (3H, complex multiplet)-NH (~4.5, broad s), -CH₂- (~4.2, s), -O-CH₂- (~4.2, q), -CH₃ (~1.3, t)
2 (4-Cl, 3-F) ~6.7-7.3 (3H, complex multiplet)-NH (~4.5, broad s), -CH₂- (~4.2, s), -O-CH₂- (~4.2, q), -CH₃ (~1.3, t)
3 (2-Cl, 4-F) ~6.9-7.5 (3H, complex multiplet)-NH (~4.5, broad s), -CH₂- (~4.2, s), -O-CH₂- (~4.2, q), -CH₃ (~1.3, t)
4 (4-Cl, 2-F) ~6.8-7.4 (3H, complex multiplet)-NH (~4.5, broad s), -CH₂- (~4.2, s), -O-CH₂- (~4.2, q), -CH₃ (~1.3, t)

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration. The key differentiator will be the precise splitting patterns of the aromatic protons due to H-H and H-F coupling.

Figure 2: Workflow for ¹H NMR Analysis A Dissolve sample in deuterated solvent (e.g., CDCl₃) B Acquire ¹H NMR spectrum A->B C Analyze aromatic region (6.5-8.0 ppm) B->C D Identify number of distinct proton signals C->D E Determine splitting patterns (H-H and H-F coupling) C->E F Compare with predicted spectra for isomers D->F E->F

Caption: A streamlined workflow for isomer differentiation using ¹H NMR.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the number of non-equivalent carbon atoms in a molecule, which is directly related to its symmetry. For the presented isomers, the number of distinct signals in the aromatic region of the ¹³C NMR spectrum will be a key distinguishing feature.

The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant, which is a definitive diagnostic feature.

Predicted ¹³C NMR Data

IsomerPredicted Number of Aromatic Carbon SignalsKey Predicted Chemical Shifts (ppm)
1 (3-Cl, 4-F) 6C-F (~150-160, d, ¹JCF ≈ 240 Hz), C-Cl (~120-130), C-N (~140-150)
2 (4-Cl, 3-F) 6C-F (~155-165, d, ¹JCF ≈ 245 Hz), C-Cl (~125-135), C-N (~140-150)
3 (2-Cl, 4-F) 6C-F (~150-160, d, ¹JCF ≈ 240 Hz), C-Cl (~115-125), C-N (~140-150)
4 (4-Cl, 2-F) 6C-F (~155-165, d, ¹JCF ≈ 245 Hz), C-Cl (~125-135), C-N (~140-150)

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. The exact chemical shifts of the other aromatic carbons will vary depending on the substituent positions.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is an excellent technique for identifying functional groups and can also provide clues about the substitution pattern on an aromatic ring. The key vibrational modes to consider are the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-H out-of-plane bending vibrations of the aromatic ring.

Predicted IR Absorption Bands

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Out-of-Plane Bending (cm⁻¹)
1 (3-Cl, 4-F) ~3350-3450~1730-1750~800-880
2 (4-Cl, 3-F) ~3350-3450~1730-1750~800-880
3 (2-Cl, 4-F) ~3350-3450~1730-1750~800-880
4 (4-Cl, 2-F) ~3350-3450~1730-1750~750-810

Note: The out-of-plane bending region is particularly useful for distinguishing substitution patterns on a benzene ring.[1] The exact positions can vary, but the overall pattern is diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For these isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z). However, the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[2]

Common fragmentation pathways for these molecules include the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage of the C-N bond. While the primary fragments may be similar for all isomers, the relative intensities of these fragments could potentially differ, offering another avenue for differentiation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 231 (for ³⁵Cl) and 233 (for ³⁷Cl) in a ~3:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of ethoxy radical: [M - 45]⁺

    • Loss of the ethyl acetate group: [M - 87]⁺

    • Cleavage of the anilino ring.

Figure 3: General MS Fragmentation A Molecular Ion [M]⁺˙ B [M - OCH₂CH₃]⁺ A->B - •OCH₂CH₃ C [M - COOCH₂CH₃]⁺ A->C - •COOCH₂CH₃ D Anilino Cation Fragments A->D Ring Cleavage

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS).

  • Acquisition (EI):

    • Ionization energy: 70 eV.

    • Mass range: 50-500 amu.

Conclusion

The spectroscopic differentiation of Ethyl 2-(3-chloro-4-fluoroanilino)acetate from its constitutional isomers is a challenging yet achievable task. A comprehensive analysis utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a suite of complementary data that, when interpreted in concert, allows for the unambiguous identification of each isomer. The key distinguishing features lie in the subtle differences in the ¹H NMR coupling patterns, the number and chemical shifts of aromatic signals in the ¹³C NMR spectrum, the characteristic C-H out-of-plane bending vibrations in the IR spectrum, and potentially the relative intensities of fragment ions in the mass spectrum. This guide provides the foundational knowledge and predictive data to assist researchers in this critical analytical endeavor.

References

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Comparative

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Evaluating Ethyl 2-(3-chloro-4-fluoroanilino)acetate Against EGFR

For drug development professionals and researchers in oncology, the discovery of novel small molecule inhibitors is a critical first step. This guide provides a comparative framework for evaluating the efficacy of a nove...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the discovery of novel small molecule inhibitors is a critical first step. This guide provides a comparative framework for evaluating the efficacy of a novel compound, "Ethyl 2-(3-chloro-4-fluoroanilino)acetate," against a well-defined biological target.

While this specific molecule is often cited as a chemical intermediate, its core structure—an anilinoacetate scaffold—is prevalent in many known kinase inhibitors.[1][2][3] This structural motif suggests a potential interaction with ATP-binding sites in kinases. This guide, therefore, hypothesizes the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overactive in various cancers, as a logical target for initial investigation.[4][5]

To establish a rigorous benchmark, the performance of our test compound will be compared against Gefitinib , a well-characterized, first-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer therapy.[6][7] This guide will detail a three-stage experimental workflow to determine the compound's biochemical potency, cellular efficacy, and target engagement.

The Central Role of EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Upon binding to ligands like EGF, EGFR dimerizes and activates its intracellular tyrosine kinase domain. This triggers autophosphorylation and initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[9][10] In many cancers, mutations or overexpression of EGFR leads to its continuous activation, driving uncontrolled tumor growth.[4][11] Small molecule inhibitors like Gefitinib function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing its activation and blocking these downstream signals.[12][13]

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphorylation Gefitinib Gefitinib / Test Compound Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling and point of inhibition.

Experimental Workflow: A Three-Stage Approach

To comprehensively evaluate the potential of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a logical, tiered approach is essential. This workflow progresses from direct biochemical interaction to cellular effects and finally to specific target engagement.

Workflow cluster_workflow Characterization Workflow Stage1 Stage 1: Biochemical Assay (In Vitro Kinase Assay) Objective: Measure direct inhibition of recombinant EGFR kinase. Stage2 Stage 2: Cellular Assay (MTT Proliferation Assay) Objective: Determine potency in an EGFR-dependent cell line. Stage1->Stage2 Proceed if IC50 is promising Stage3 Stage 3: Target Validation (Western Blot for p-EGFR) Objective: Confirm inhibition of EGFR phosphorylation in cells. Stage2->Stage3 Proceed if EC50 is potent

Caption: Staged workflow for inhibitor characterization.

Stage 1: Biochemical Efficacy via In Vitro Kinase Assay

The first critical step is to determine if the test compound directly inhibits the enzymatic activity of EGFR. An in vitro kinase assay, using purified recombinant EGFR protein, isolates the interaction between the enzyme and the inhibitor from other cellular factors. The goal is to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Illustrative Data: EGFR Kinase Inhibition

The following table presents hypothetical data comparing the IC50 values of the test compound and Gefitinib against wild-type EGFR.

CompoundIC50 (nM) against WT EGFR
Test Compound 85 nM
Gefitinib (Reference) 25 nM

Note: Data are for illustrative purposes only.

Interpretation: This hypothetical result suggests that the test compound directly inhibits EGFR kinase activity, albeit with approximately 3-4 fold less potency than the reference inhibitor, Gefitinib. This level of activity would warrant proceeding to cell-based assays.

Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from standard luminescent kinase assays which measure ATP consumption (as ADP production) as an indicator of kinase activity.[14]

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the Test Compound and Gefitinib in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM to 1 nM) for each compound in kinase assay buffer.

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

  • Assay Plate Setup :

    • Add 5 µL of each compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Kinase Reaction :

    • Initiate the reaction by adding 10 µL of a master mix containing the peptide substrate and ATP (at a concentration near its Km for EGFR, e.g., 5 µM).

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection :

    • Add 25 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of a kinase detection substrate to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Stage 2: Cellular Potency via Proliferation Assay

After confirming biochemical activity, the next step is to assess the compound's effect in a more complex biological system. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which serves as a proxy for their viability and growth.[15] For this purpose, an EGFR-dependent cancer cell line, such as A549 (non-small cell lung cancer), is an appropriate model. The goal is to determine the half-maximal effective concentration (EC50), which reflects the compound's potency in a cellular context.

Illustrative Data: Anti-Proliferative Activity in A549 Cells
CompoundEC50 (µM) in A549 Cells (72h)
Test Compound 1.2 µM
Gefitinib (Reference) 0.4 µM

Note: Data are for illustrative purposes only.

Interpretation: The hypothetical EC50 value indicates the test compound inhibits cancer cell proliferation. The potency remains lower than Gefitinib, which is consistent with the biochemical data. The difference between the IC50 and EC50 values can be attributed to factors like cell membrane permeability and engagement of cellular metabolism.

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][17]

  • Cell Seeding :

    • Culture A549 cells in appropriate growth medium.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment :

    • Prepare 2X serial dilutions of the Test Compound and Gefitinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation :

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[18]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement :

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of compound concentration and use non-linear regression to determine the EC50 value.

Stage 3: Target Engagement via Western Blot

The final crucial step is to confirm that the observed cellular effects are indeed due to the inhibition of the intended target. Western blotting allows for the direct measurement of the phosphorylation status of EGFR (p-EGFR). A reduction in p-EGFR levels in compound-treated cells provides strong evidence of on-target activity.

Illustrative Data: Inhibition of EGFR Phosphorylation

A western blot analysis would be performed on lysates from A549 cells treated with the Test Compound and Gefitinib. The cells would first be serum-starved and then stimulated with EGF to induce robust EGFR phosphorylation.

Expected Outcome: Treatment with both the Test Compound and Gefitinib would show a dose-dependent decrease in the band corresponding to phosphorylated EGFR (p-EGFR), while the total EGFR levels remain unchanged. This confirms that the compounds inhibit the kinase activity of the receptor within the cell.

Protocol: Western Blot for Phospho-EGFR (p-EGFR)

This protocol outlines the key steps for assessing p-EGFR levels in treated cells.[19][20]

  • Cell Treatment and Lysis :

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the Test Compound or Gefitinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.

    • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling at 95°C for 5 minutes.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Given EGFR's size (~175 kDa), a lower percentage gel (e.g., 7.5%) is appropriate.[21]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. (Note: BSA is preferred over milk for phospho-protein detection).[19]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Reprobing :

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR and a loading control like β-actin.[19][22]

Conclusion

This comprehensive guide outlines a systematic and scientifically rigorous workflow for the initial characterization of a novel compound, Ethyl 2-(3-chloro-4-fluoroanilino)acetate, as a potential kinase inhibitor. By hypothesizing a biologically relevant target (EGFR) and comparing its activity against a known drug (Gefitinib), researchers can efficiently determine its biochemical potency, cellular efficacy, and on-target activity. The combination of in vitro kinase assays, cell proliferation studies, and target validation via Western blot provides a robust dataset to guide further drug development efforts. While the data presented here is illustrative, the methodologies provide a validated blueprint for any researcher aiming to profile a new chemical entity in the field of oncology drug discovery.

References

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Validation

A Cost-Benefit Analysis of Synthesis Methods for Ethyl 2-(3-chloro-4-fluoroanilino)acetate

An In-Depth Technical Guide This guide provides a comprehensive comparison of the primary synthetic routes to Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No: 2344-98-1), a key intermediate in the development of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the primary synthetic routes to Ethyl 2-(3-chloro-4-fluoroanilino)acetate (CAS No: 2344-98-1), a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] We will delve into the mechanistic underpinnings, detailed experimental protocols, and a rigorous cost-benefit analysis of two major synthetic strategies: classical nucleophilic substitution and modern palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions on synthetic route selection based on a balance of yield, purity, cost, and operational scalability.

The target molecule, with its substituted aniline core, presents a common synthetic challenge: the efficient and selective formation of a carbon-nitrogen bond. The choice of methodology for this crucial step has profound implications for the overall economic and environmental viability of the manufacturing process.

Method 1: Classical Nucleophilic Substitution

This approach represents the traditional pathway for N-alkylation of anilines. It relies on the direct reaction of 3-chloro-4-fluoroaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Reaction Principle & Causality

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. This displaces the halide leaving group. A base is essential in this process; it serves to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. The choice of a non-nucleophilic base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is critical to prevent it from competing with the aniline in reacting with the alkylating agent. The solvent choice, usually a polar aprotic solvent like acetone or acetonitrile, facilitates the dissolution of reactants and stabilizes the transition state without interfering with the reaction.

Experimental Protocol (Representative)
  • Apparatus Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a heating mantle is assembled.

  • Reagent Charging: To the flask, add 3-chloro-4-fluoroaniline (1.0 eq), ethyl bromoacetate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of dry acetone or acetonitrile to the flask.

  • Reaction: The mixture is heated to reflux (approximately 56°C for acetone) and stirred vigorously for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The inorganic salts are removed by filtration.

    • The solvent is evaporated from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Visualizing the Workflow: Nucleophilic Substitution

cluster_reactants Reactants cluster_process Process aniline 3-Chloro-4-fluoroaniline reflux Reflux in Acetone (12-24h) aniline->reflux bromoacetate Ethyl Bromoacetate bromoacetate->reflux base K₂CO₃ base->reflux filtration Filtration reflux->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification product Pure Product purification->product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Method 2: Buchwald-Hartwig Amination

A cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for forming C-N bonds.[3] This cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency.[3][4]

Reaction Principle & Causality

This reaction relies on a sophisticated catalytic cycle involving a palladium catalyst and a specialized phosphine ligand.[4][5] The cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this context, coupling an amine with a haloacetate follows a similar principle).

  • Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) complex.

  • Deprotonation: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[6]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are used to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and turnover numbers.[5] The reaction must be conducted under strictly inert and anhydrous conditions, as oxygen can deactivate the catalyst and water can interfere with the strong base.

Experimental Protocol (Representative)
  • Apparatus Setup: An oven-dried Schlenk flask or a similar reaction vessel is equipped with a magnetic stir bar, condenser, and maintained under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, the Schlenk flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Charging: 3-chloro-4-fluoroaniline (1.0 eq) and ethyl bromoacetate (1.2 eq) are added to the flask.

  • Solvent Addition: Anhydrous, degassed toluene or dioxane is added via syringe.

  • Reaction: The reaction mixture is heated to 80-110°C with vigorous stirring for 4-12 hours, with progress monitored by TLC or GC-MS.

  • Work-up:

    • The mixture is cooled to room temperature and diluted with a solvent like ethyl acetate.

    • The solution is filtered through a pad of Celite to remove the palladium catalyst.

    • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(L₂)-X pd0->pd2_complex Oxidative Addition amine_coord [Ar-Pd(II)(L₂)(NH₂R')]+X⁻ pd2_complex->amine_coord + R'NH₂ amido_complex Ar-Pd(II)(L₂)-NHR' amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product amine_coord->amido_complex Deprotonation (Base) reactants Ar-X + R'NH₂ reactants->pd2_complex base Base base->amine_coord

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Cost-Benefit Analysis: A Head-to-Head Comparison

The optimal synthesis route is determined by a careful balance of material costs, operational complexity, and desired product quality.

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Buchwald-Hartwig Amination
Key Reagents 3-chloro-4-fluoroaniline, Ethyl bromoacetate, K₂CO₃3-chloro-4-fluoroaniline, Ethyl bromoacetate, NaOtBu
Catalyst System NonePalladium Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand
Primary Costs Bulk solvents, starting materials.Palladium catalyst, specialized phosphine ligands, anhydrous solvents.
Typical Yield Moderate to Good (60-80%)High to Excellent (>90%)
Reaction Conditions High temperature, long reaction times (12-24h).Milder temperatures, shorter times (4-12h), requires inert atmosphere.
Operational Complexity Low. Standard laboratory glassware.High. Requires inert atmosphere techniques (Schlenk line/glovebox).
Purification Simpler (often recrystallization).More complex (column chromatography often required).
Key Advantages Low reagent cost, simple setup, easily scalable.High yield & selectivity, broad functional group tolerance.[3][4]
Key Disadvantages Lower yields, potential for side products (di-alkylation), longer reaction times.High cost of catalyst/ligand, sensitivity to air and moisture.

Analysis of Starting Materials

A complete cost analysis must also consider the accessibility of the primary starting materials.

  • 3-Chloro-4-fluoroaniline: This key intermediate is most commonly synthesized via the catalytic hydrogenation (reduction) of 3-chloro-4-fluoronitrobenzene.[7][8] The efficiency of this reduction step, often using catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), is a critical factor in the overall cost of the final product.[9]

  • Ethyl Bromoacetate/Chloroacetate: These are commodity chemicals often prepared by the Fischer esterification of the corresponding haloacetic acid with ethanol, using an acid catalyst.[10][11][12] Their cost is generally low and they are readily available from multiple suppliers.[13]

Conclusion and Recommendations

The selection between classical nucleophilic substitution and Buchwald-Hartwig amination for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a classic case of balancing upfront investment against process efficiency.

  • For Industrial & Large-Scale Production: Nucleophilic substitution is often the more economically attractive route. The significantly lower cost of reagents and the simplicity of the experimental setup outweigh the potential for moderately lower yields. Process optimization to improve yield and minimize side products would be the primary focus for scaling this method.

  • For Research, Development, and High-Purity Applications: The Buchwald-Hartwig amination is the superior choice. Its reliability, high yields, and cleaner reaction profiles justify the higher initial cost of the catalyst system. In a drug development setting, where material is precious and purity is paramount, this method provides a more robust and predictable outcome.

Ultimately, the decision rests on the specific priorities of the project. A thorough techno-economic evaluation, considering local reagent costs, available equipment, and the required scale and purity of the final product, is essential for making the most informed choice.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])

  • Acetic acid, chlorofluoro-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • ethyl 2-(3-chloro-4-fluoroanilino)acetate - Sinfoo Biotech. (URL: [Link])

  • ethyl bromoacetate - Organic Syntheses Procedure. (URL: [Link])

  • Product information, Ethyl 2-(3-chloro-4-fluoroanilino)acetate | P&S Chemicals. (URL: [Link])

  • Make Ethyl Chloroacetate Synthesis with Dean Stark. - YouTube. (URL: [Link])

  • Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google P
  • 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem - NIH. (URL: [Link])

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • Ethyl Acetate Production Cost Analysis & Growth Insights - IMARC Group. (URL: [Link])

  • Ethyl chloroacetate - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) - TSI Journals. (URL: [Link])

  • Catalytic synthesis of ethyl chloroacetate by reactive distillation - ResearchGate. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate: A Comparative Analysis of Prior Art and Patented Alternatives

Introduction: The Significance of a Key Pharmaceutical Intermediate Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a crucial chemical building block, primarily recognized for its role as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a crucial chemical building block, primarily recognized for its role as a key intermediate in the synthesis of Gefitinib, a targeted therapy for certain types of non-small cell lung cancer. The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate directly impact the production of this life-saving medication. This guide provides an in-depth analysis of the patent landscape and prior art surrounding the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, offering a comparative look at the conventional methods and more advanced, patented alternatives for researchers, scientists, and professionals in drug development.

Part 1: The Conventional Synthetic Route - A Look at the Prior Art

The most established and widely understood method for the synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate is the direct N-alkylation of 3-chloro-4-fluoroaniline with ethyl chloroacetate. This reaction is a classical example of a nucleophilic substitution reaction.

Reaction Mechanism: Nucleophilic Substitution

The lone pair of electrons on the nitrogen atom of the 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A base is typically used to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol: A Standard Laboratory Procedure

The following protocol is a representative example of the N-alkylation of an aniline with ethyl chloroacetate.

Materials:

  • 3-chloro-4-fluoroaniline

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-chloro-4-fluoroaniline (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

  • Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or to a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3-chloro-4-fluoroaniline E Reaction Mixture A->E B Ethyl chloroacetate B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetone) D->E F Heating/Reflux E->F G Filtration F->G H Solvent Removal G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Product K->L

Figure 1: Workflow for the conventional N-alkylation synthesis.

Part 2: Patented and Advanced Alternatives

While the direct N-alkylation method is straightforward, it can suffer from drawbacks such as the formation of dialkylated byproducts and the need for relatively harsh reaction conditions. To address these limitations, alternative synthetic strategies have been developed and, in some cases, patented.

Alternative 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a highly efficient and selective route to N-aryl amines.[1][2]

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[3] The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction, especially with less reactive aryl chlorides.[4]

Hypothetical Experimental Protocol:

Materials:

  • 3-chloro-4-fluorobromobenzene (as an alternative, more reactive starting material)

  • Ethyl 2-aminoacetate

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add the aryl halide and the amine to the vessel.

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

G cluster_0 Inert Atmosphere Setup cluster_1 Catalytic Reaction cluster_2 Work-up & Purification A Aryl Halide F Reaction Mixture A->F B Amine B->F C Pd Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating F->G H Quenching G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure Product K->L

Figure 2: Workflow for the Buchwald-Hartwig amination.

Alternative 2: Reductive Amination with Glyoxylic Acid Derivatives

A patented approach for the synthesis of N-substituted glycine esters involves a one-pot, two-step process starting from an amine and a glyoxylic acid ester derivative.[5] This method avoids the use of halogenated reagents like ethyl chloroacetate.

Reaction Mechanism:

The first step is the condensation of the aniline with a glyoxylic acid ester hemiacetal to form an imine intermediate. This imine is then hydrogenated in the same pot, using a catalyst such as palladium on carbon (Pd/C), to yield the final N-aryl glycine ester.

Plausible Experimental Protocol:

Materials:

  • 3-chloro-4-fluoroaniline

  • Glyoxylic acid methyl ester methyl hemiacetal

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve 3-chloro-4-fluoroaniline in methanol.

  • Add a solution of glyoxylic acid methyl ester methyl hemiacetal in methanol to the aniline solution.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Transfer the reaction mixture to a hydrogenation reactor and add the Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 40-80 bar) and heat to a suitable temperature (e.g., 20-130 °C).[5]

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Cool the reactor, vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by distillation or chromatography as needed.

G cluster_0 Imine Formation cluster_1 Hydrogenation cluster_2 Work-up & Purification A 3-chloro-4-fluoroaniline D Imine Intermediate A->D B Glyoxylic Acid Ester Derivative B->D C Methanol C->D H Hydrogenation Reaction D->H E Pd/C Catalyst E->H F H₂ Gas F->H G Heating & Pressure G->H I Catalyst Filtration H->I J Solvent Removal I->J K Purification J->K L Pure Product K->L

Figure 3: Workflow for the reductive amination with glyoxylic acid derivatives.

Part 3: Comparative Performance Analysis

The choice of a synthetic route depends on a multitude of factors, including yield, purity, cost, safety, and scalability. The following table provides a comparative overview of the discussed methods.

ParameterConventional N-AlkylationBuchwald-Hartwig AminationReductive Amination
Typical Yield 60-80%>90%80-95%
Purity Good, but requires purification to remove byproductsExcellent, high selectivityVery good, clean reaction profile
Reaction Time 4-24 hours2-12 hours6-18 hours
Temperature Room temperature to 100°C80-120°C20-130°C
Key Reagents Ethyl chloroacetate, baseAryl halide, amine, Pd catalyst, ligand, baseGlyoxylic acid ester, Pd/C, H₂
Advantages Simple, readily available reagentsHigh yield, excellent selectivity, broad scopeAvoids halogenated alkylating agents, one-pot
Disadvantages Potential for over-alkylation, moderate yieldsExpensive catalyst/ligands, requires inert atmosphereRequires high-pressure hydrogenation equipment

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acetate can be approached through several distinct methodologies, each with its own set of advantages and challenges. The conventional N-alkylation remains a viable and straightforward option, particularly for smaller-scale laboratory syntheses where cost and the formation of minor byproducts are less critical.

For applications demanding high yields and exceptional purity, the Buchwald-Hartwig amination presents a powerful, albeit more expensive, alternative. Its broad applicability and high selectivity make it a valuable tool in modern organic synthesis.

The reductive amination of glyoxylic acid derivatives offers a compelling "greener" alternative by avoiding the use of alkyl halides. This method is particularly attractive for industrial-scale production where safety and the avoidance of corrosive byproducts are paramount, provided the necessary high-pressure hydrogenation equipment is available.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, balancing factors such as cost, scale, desired purity, and available equipment. This guide provides the foundational knowledge for making an informed decision in the synthesis of this critical pharmaceutical intermediate.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Retrieved from [Link]

  • CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents. (n.d.).
  • US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Acetic acid, chlorofluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. (n.d.). Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (n.d.). Retrieved from [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (n.d.). Retrieved from [Link]

  • Make Ethyl Chloroacetate Synthesis with Dean Stark. - YouTube. (2023, September 24). Retrieved from [Link]

  • Preparation of ethyl chloroacetate - PrepChem.com. (n.d.). Retrieved from [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.).
  • US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents. (n.d.).
  • Ethyl Acetate Production: Enhancing Yield and Purity. (2025, June 27). Retrieved from [Link]

  • JPH09124572A - Preparation of substituted n-ethyl glycine derivative - Google Patents. (n.d.).
  • (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy - ResearchGate. (n.d.). Retrieved from [Link]

  • US3994954A - Process for preparing substituted glycines - Google Patents. (n.d.).
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Retrieved from [Link]

  • Copolycyanurates from 2-(N-ethyl anilino)- 4,6-bis(phenoxy-2-carbonyl chloride)-s-tri- azine: Synthesis and Characterization - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives - Journal of Chemical Health Risks. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-chloro-4-fluoroanilino)acetate

In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(3-chloro-4-fluoroanilino...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, a halogenated anilinoacetate derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The protocols outlined herein are grounded in established principles of chemical safety and waste management for halogenated organic compounds.

Hazard Profile and Immediate Safety Considerations

Immediate Actions:

  • Always handle Ethyl 2-(3-chloro-4-fluoroanilino)acetate within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Avoid all direct contact with the substance.

  • In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following table summarizes the required PPE for handling Ethyl 2-(3-chloro-4-fluoroanilino)acetate.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal absorption of the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Skin and Body A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Work should be conducted in a chemical fume hood.To prevent inhalation of any vapors or aerosols.[2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Ethyl 2-(3-chloro-4-fluoroanilino)acetate is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[5][6] As such, it must be collected in a designated "Halogenated Organic Waste" container.[5][4][6]

Crucial Segregation Practices:

  • DO NOT mix halogenated waste with non-halogenated organic waste. The disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire waste stream.[3][7]

  • DO NOT dispose of this compound down the drain or in regular trash.[4][8] This can lead to environmental contamination and is a regulatory violation.

  • Keep halogenated waste separate from acidic, alkaline, and heavy metal waste streams.[3]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Waste Generated: Ethyl 2-(3-chloro-4-fluoroanilino)acetate IsHalogenated Is the compound halogenated (contains F, Cl, Br, I)? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedWaste No

Caption: Waste segregation workflow for halogenated compounds.

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe collection and disposal of Ethyl 2-(3-chloro-4-fluoroanilino)acetate waste.

For Liquid Waste (e.g., reaction residues, contaminated solvents):

  • Container Selection: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. This container should be made of a chemically compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[4][9]

  • Labeling: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its chemical constituents, including "Ethyl 2-(3-chloro-4-fluoroanilino)acetate."[3][4] Do not use abbreviations or chemical formulas.[4]

  • Waste Transfer: In a chemical fume hood, carefully transfer the liquid waste into the designated container using a funnel to prevent spills.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4][9] Store the container in a designated satellite accumulation area within the laboratory.

  • Requesting Pickup: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[9]

For Solid Waste (e.g., contaminated filter paper, gloves, weighing boats):

  • Collection: Place all solid waste contaminated with Ethyl 2-(3-chloro-4-fluoroanilino)acetate into a designated, clearly labeled, leak-proof plastic bag or container.

  • Segregation: Ensure this solid waste is also segregated as halogenated waste.

  • Disposal: The sealed container of solid waste should be placed in the appropriate hazardous waste collection bin for pickup by EHS.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4][10]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[2][4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

For Large Spills (requiring EHS assistance):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Alert: Notify your institution's EHS department and follow their emergency procedures.

The following diagram outlines the contents of a well-stocked chemical spill kit.

SpillKit SpillKit Chemical Spill Kit Absorbent Inert Absorbent (e.g., vermiculite, sand) SpillKit->Absorbent PPE Personal Protective Equipment (gloves, goggles, apron) SpillKit->PPE Bags Waste Disposal Bags (labeled for hazardous waste) SpillKit->Bags Tools Scoop and Dustpan (non-sparking) SpillKit->Tools Decon Decontamination Solution (e.g., soap and water) SpillKit->Decon

Caption: Essential components of a laboratory chemical spill kit.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of Ethyl 2-(3-chloro-4-fluoroanilino)acetate, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol.
  • University of Delaware.
  • Hazardous waste segreg
  • Braun Research Group.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Physikalisch-Technische Bundesanstalt.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Campus Operations, Temple University.
  • Ace Waste. (n.d.).
  • Thompson, T. (2022, March 24).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (2025, August 29).
  • Matrix Scientific. (n.d.). Ethyl 2-(3-chloro-4-fluoroanilino)
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